Methyl 3-(piperazin-1-yl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperazin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNFBHOJDPAZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571769 | |
| Record name | Methyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-40-2 | |
| Record name | Methyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(piperazin-1-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a strategic aza-Michael addition reaction. This document outlines the core chemical principles, detailed experimental protocols, and methods for purification and characterization.
Introduction
This compound is a versatile intermediate featuring a piperazine moiety, a common pharmacophore in numerous clinically approved drugs. The presence of both a secondary amine and an ester functional group allows for diverse subsequent chemical modifications, making it a crucial component in the synthesis of complex pharmaceutical agents. The most direct and widely employed method for its synthesis is the conjugate addition of piperazine to methyl acrylate. A key challenge in this synthesis is achieving selective mono-N-alkylation of the piperazine ring, as the formation of the di-substituted by-product is a common competing reaction.
Core Synthesis: Aza-Michael Addition
The fundamental reaction for the synthesis of this compound is the aza-Michael addition of piperazine to methyl acrylate. This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate.
To favor the desired mono-substituted product, a common and effective strategy is the use of a mono-protonated piperazine salt, such as piperazine monohydrochloride or piperazine monoacetate. The protonation of one of the piperazine nitrogens deactivates it towards nucleophilic attack, thereby promoting the reaction at the free, unprotonated nitrogen.
Methyl 3-(piperazin-1-yl)propanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperazin-1-yl)propanoate is a chemical compound featuring a piperazine ring N-substituted with a methyl propanoate group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in the design of bioactive molecules.[1] This document provides a technical overview of the known chemical properties, a plausible synthetic route, and a general characterization workflow for this compound.
Chemical and Physical Properties
The fundamental chemical identifiers for this compound are well-established. However, specific experimental data for physical properties such as boiling point and density are limited, with available information often being predicted values.[2]
Core Chemical Data
The core identifying information for this compound and its common dihydrochloride salt are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 43032-40-2 | [4] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Canonical SMILES | COC(=O)CCN1CCNCC1 | [5] |
| InChI Key | BVNFBHOJDPAZAX-UHFFFAOYSA-N | [5] |
| Property (Dihydrochloride Salt) | Value | Source(s) |
| CAS Number | 82972-28-9 | [1] |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [4] |
| Molecular Weight | 245.14 g/mol | [4] |
Predicted Physical Properties
The following table lists predicted physical property data. It is critical to note that these are computational estimations and should be confirmed by experimental measurement.
| Property | Predicted Value | Source(s) |
| Boiling Point | 261.5 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.027 ± 0.06 g/cm³ | [2] |
| pKa | 9.07 ± 0.10 | [2] |
| XLogP | -0.6 | [5] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Aza-Michael Addition
Reaction: Piperazine + Methyl Acrylate → this compound
Materials:
-
Piperazine (anhydrous)
-
Methyl acrylate
-
Methanol (or another suitable protic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with piperazine (1.0 equivalent) and methanol. The flask is flushed with an inert gas.
-
Reagent Addition: Methyl acrylate (1.0 to 1.1 equivalents) is added dropwise to the stirred solution of piperazine at room temperature. An exotherm may be observed. To control the reaction, cooling in an ice bath may be necessary.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining piperazine or salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific published data detailing the biological activity or implication of this compound in any signaling pathway. The piperazine ring is a well-known pharmacophore present in numerous FDA-approved drugs targeting a wide range of receptors and enzymes. For instance, piperazine derivatives have been developed as mTOR inhibitors for cancer treatment and as agents targeting serotonin receptors for neurological disorders.[6]
Given its structure, this compound is best considered a chemical intermediate or a fragment for use in the synthesis of more complex, biologically active molecules. Researchers may use it as a starting material in drug discovery campaigns, where the secondary amine of the piperazine ring can be further functionalized to explore structure-activity relationships (SAR).
Logical and Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis and subsequent characterization of this compound.
Conclusion
This compound is a simple piperazine derivative whose primary value lies in its potential as a building block for organic and medicinal chemistry. While its intrinsic biological activity is not documented, its structure provides a readily functionalizable scaffold for the synthesis of more complex molecules for drug discovery and development. The synthesis is straightforward via an aza-Michael addition, and the resulting compound can be characterized using standard analytical techniques. Further research is required to determine any inherent pharmacological properties or to utilize this compound in targeted synthesis campaigns.
References
- 1. CAS#:82972-28-9 | Methyl3-(piperazin-1-yl)propanoatedihydrochloride | Chemsrc [chemsrc.com]
- 2. 1-Piperazinepropanoicacid,methylester(9CI) | 43032-40-2 [amp.chemicalbook.com]
- 3. This compound | C8H16N2O2 | CID 15343154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cas 43032-40-2|| where to buy this compound dihydrochloride [english.chemenu.com]
- 5. PubChemLite - this compound dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate
This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(piperazin-1-yl)propanoate and its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Core Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C8H16N2O2.[1][2] It is essential to distinguish between the free base form of this compound and its dihydrochloride salt, as their physical properties differ significantly. The dihydrochloride salt has a molecular formula of C8H18Cl2N2O2.[3]
Quantitative Physical Data
The table below summarizes the key physical and chemical properties of this compound and its dihydrochloride salt, compiled from various chemical data sources. It is important to note that some of the cited data are predicted values and should be confirmed through experimental analysis.
| Property | This compound | This compound Dihydrochloride |
| CAS Number | 43032-40-2[2] | 82972-28-9[4] |
| Molecular Formula | C8H16N2O2[1][2] | C8H18Cl2N2O2[3] |
| Molecular Weight | 172.228 g/mol [2] | 245.14 g/mol [3] |
| Boiling Point | 261.5±25.0 °C (Predicted)[5] | Not available |
| Density | 1.027±0.06 g/cm³ (Predicted)[5] | Not available |
| pKa | 9.07±0.10 (Predicted)[5] | Not available |
| LogP | Not available | 0.52340[4] |
| Physical Form | Liquid[6] | Solid |
| Purity | >95%[3][6] | >95%[3] |
Experimental Protocols
General Methodologies:
-
Melting Point: For the solid dihydrochloride salt, the melting point would be determined using a standard melting point apparatus, such as a Gallenkamp or a differential scanning calorimeter (DSC).
-
Boiling Point: The boiling point of the liquid free base would be determined at a specific pressure using distillation, as indicated by the available data which specifies a predicted boiling point at 760 mmHg.[]
-
Density: The density of the liquid would be measured using a pycnometer or a digital density meter.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) would be determined by preparing saturated solutions and measuring the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Purity: Purity is typically assessed using chromatographic methods such as HPLC or gas chromatography (GC), coupled with a suitable detector. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.[8]
Biological Activity and Signaling Pathways
Based on available literature, there is no specific information detailing the biological activity or associated signaling pathways for this compound. While other piperazine-containing compounds have been investigated as inhibitors of pathways like PI3K/Akt/mTOR, this specific molecule has not been implicated in such activities.[9][10] Research on carbazole derivatives incorporating a 3-(piperazin-1-yl)propan-2-ol moiety has shown antibacterial activity by targeting cell membranes, but this is a different molecular scaffold.[11]
Due to the lack of data on its biological interactions, the creation of a signaling pathway diagram for this compound would be speculative and is therefore not included.
Synthesis Workflow
A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the searched literature. However, a general synthetic route can be inferred. The synthesis would likely involve the reaction of piperazine with methyl acrylate in a Michael addition reaction.
Below is a logical workflow diagram representing a plausible synthesis route.
Caption: A logical workflow for the synthesis of this compound.
References
- 1. This compound | C8H16N2O2 | CID 15343154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 43032-40-2 [matrix-fine-chemicals.com]
- 3. cas 43032-40-2|| where to buy this compound dihydrochloride [english.chemenu.com]
- 4. CAS#:82972-28-9 | Methyl3-(piperazin-1-yl)propanoatedihydrochloride | Chemsrc [chemsrc.com]
- 5. 1-Piperazinepropanoicacid,methylester(9CI) | 43032-40-2 [amp.chemicalbook.com]
- 6. Ethyl 3-(piperazin-1-yl)propanoate | 43032-38-8 [sigmaaldrich.com]
- 8. 43032-40-2|this compound|BLD Pharm [bldpharm.com]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methyl 3-(piperazin-1-yl)propanoate molecular weight
An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It covers the molecule's physicochemical properties, a detailed synthesis protocol, and its strategic application in modern drug design, particularly as a versatile linker and scaffold.
Core Chemical and Physical Properties
This compound is a piperazine derivative valued for its bifunctional nature, incorporating both a secondary amine and a methyl ester. These features make it an ideal starting point for further chemical modification. The compound is typically handled as a free base or as a more stable dihydrochloride salt. All quantitative data is summarized in the tables below for clarity and comparison.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value |
| Molecular Weight | 172.228 g/mol |
| Molecular Formula | C₈H₁₆N₂O₂ |
| CAS Number | 43032-40-2 |
| IUPAC Name | This compound |
| SMILES | COC(=O)CCN1CCNCC1 |
| InChI Key | BVNFBHOJDPAZAX-UHFFFAOYSA-N |
| Predicted Boiling Point | 261.5 ± 25.0 °C |
| Predicted Density | 1.027 ± 0.06 g/cm³ |
Table 2: Properties of this compound Dihydrochloride
| Property | Value |
| Molecular Weight | 245.14 g/mol |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| CAS Number | 82972-28-9 |
Role in Drug Discovery and Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can significantly enhance the aqueous solubility and pharmacokinetic profile of a drug candidate. This compound serves as a critical building block, leveraging the advantageous properties of the piperazine core.
Its primary application is as a linker molecule . The semi-rigid structure of the piperazine ring restricts rotational freedom, which can be beneficial in positioning pharmacophores correctly for target engagement.[] Furthermore, the nitrogen atoms can be protonated, improving solubility and aiding membrane translocation.[][2][3]
A prominent application is in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2][3] The piperazine moiety is frequently incorporated into the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[][2][3] This strategic placement influences the molecule's overall geometry, solubility, and cell permeability, which are critical for its efficacy.[4]
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of piperazine to methyl acrylate. The protocol provided below is a representative procedure based on established methods for similar amine-acrylate additions.[5][6]
References
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure of Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and properties of Methyl 3-(piperazin-1-yl)propanoate. The document details its molecular composition, spectroscopic characteristics, and a standard method for its synthesis. Furthermore, it explores the biological relevance of the piperazine moiety, a core component of this molecule, particularly its role in interacting with G-protein coupled receptors (GPCRs), a critical family of drug targets. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a chemical compound featuring a piperazine ring linked to a methyl propanoate group. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.
The key structural features and properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 43032-40-2 |
| SMILES | COC(=O)CCN1CCNCC1 |
| InChI | InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 |
Structural Diagram:
Caption: 2D structure of this compound.
Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.67 | Singlet | 3H | -OCH₃ (Methyl ester) |
| ~ 2.88 | Triplet | 2H | -CH₂-C(=O) |
| ~ 2.65 | Triplet | 2H | -N-CH₂-CH₂- |
| ~ 2.50 | Triplet | 4H | Piperazine ring protons (-CH₂-N-CH₂-) |
| ~ 2.40 | Triplet | 4H | Piperazine ring protons (-CH₂-NH-CH₂-) |
| ~ 1.80 (broad) | Singlet | 1H | -NH (Piperazine) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 173.0 | -C=O (Ester carbonyl) |
| ~ 53.5 | Piperazine ring carbons (-CH₂-N-CH₂-) |
| ~ 51.5 | -OCH₃ (Methyl ester) |
| ~ 46.0 | Piperazine ring carbons (-CH₂-NH-CH₂-) |
| ~ 31.0 | -CH₂-C(=O) |
| ~ 55.0 | -N-CH₂-CH₂- |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (secondary amine) |
| 2800 - 3000 | Strong | C-H Stretch (aliphatic) |
| 1735 - 1750 | Strong | C=O Stretch (ester) |
| 1150 - 1250 | Strong | C-O Stretch (ester) |
| 1000 - 1100 | Medium | C-N Stretch (amine) |
Mass Spectrometry Data
Predicted mass spectrometry data indicates a molecular ion peak [M]⁺ at m/z 172.12.[1] Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 141, and cleavage of the propanoate side chain. The base peak is often associated with the stable piperazine ring fragment.
Experimental Protocols
Synthesis of this compound via Michael Addition
A common and efficient method for the synthesis of this compound is the Michael addition of piperazine to methyl acrylate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Piperazine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolution: Dissolve piperazine in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer. An excess of piperazine is often used to favor the mono-substituted product.
-
Addition: Slowly add methyl acrylate to the stirred solution of piperazine at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., several hours to overnight) to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Biological Context and Signaling Pathways
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Many piperazine-containing compounds act as ligands for G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime targets for drug development.
The interaction of a piperazine-containing ligand with a GPCR can initiate a cascade of intracellular signaling events. A generalized schematic of a GPCR signaling pathway is depicted below.
Caption: Generalized GPCR signaling pathway.
Upon binding of a ligand, such as a derivative of this compound, to the extracellular domain of a GPCR, the receptor undergoes a conformational change. This change facilitates the activation of an associated heterotrimeric G-protein on the intracellular side. The activated G-protein then modulates the activity of an effector protein, such as adenylyl cyclase or phospholipase C, leading to the production of second messengers (e.g., cAMP, IP₃, DAG). These second messengers, in turn, trigger a variety of cellular responses, which are dependent on the specific receptor and cell type.
Conclusion
This compound is a molecule with a structure that holds significant potential for further investigation in the field of drug discovery. Its piperazine core is a well-established pharmacophore that can be readily modified to optimize binding affinity and selectivity for various biological targets, particularly GPCRs. The data and protocols presented in this guide provide a foundational understanding of its chemical nature and a basis for its synthesis and future research endeavors. The exploration of its biological activities and potential therapeutic applications warrants further investigation by the scientific community.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-(piperazin-1-yl)propanoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule presents the challenge of achieving selective mono-substitution on the piperazine ring, a common hurdle in the functionalization of symmetrical diamines. This document details two principal strategies to address this challenge: direct synthesis via Michael addition and a more controlled approach utilizing a protecting group strategy.
Core Starting Materials
The synthesis of this compound fundamentally involves the combination of a piperazine core with a three-carbon ester side chain. The selection of the specific reagents for the side chain dictates the reaction mechanism, either a Michael addition or a nucleophilic substitution.
Table 1: Primary Starting Materials and Intermediates
| Compound Name | Structure | Role in Synthesis | Key Considerations |
| Piperazine | Nucleophilic core | Prone to di-alkylation, requiring careful control of reaction conditions or the use of protecting groups. | |
| Methyl Acrylate | Electrophilic side chain precursor (Michael Acceptor) | Highly reactive; the reaction can be exothermic. Microwave irradiation can be used to accelerate the reaction.[1] | |
| Methyl 3-bromopropanoate | Electrophilic side chain precursor (Alkylating Agent) | A good leaving group (bromide) facilitates nucleophilic substitution. | |
| tert-Butyl dicarbonate (Boc₂O) | Protecting group for piperazine | Enables selective mono-functionalization of the piperazine ring.[2] | |
| tert-Butyl 1-piperazinecarboxylate (Mono-Boc-piperazine) | Key intermediate in the protected synthesis route | Commercially available or can be synthesized from piperazine and Boc₂O. |
Synthetic Pathways
Two primary pathways for the synthesis of this compound are detailed below. The first is a direct approach, while the second employs a protecting group to ensure mono-substitution.
Pathway 1: Direct Synthesis via Michael Addition
This pathway involves the direct reaction of piperazine with methyl acrylate. The key challenge is to control the stoichiometry and reaction conditions to favor the formation of the mono-adduct over the di-adduct.
Experimental Protocol: Michael Addition of Piperazine to Methyl Acrylate
A simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters can be achieved under microwave irradiation.[1]
-
Reaction Setup: In a suitable reaction vessel, combine piperazine (1 equivalent) and methyl acrylate (1 equivalent) in a minimal amount of a suitable solvent such as methanol.
-
Reaction Conditions: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-120°C) and pressure for a short duration (e.g., 10-30 minutes).[1] The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to separate the desired mono-adduct from unreacted starting materials and the di-adduct by-product.
Table 2: Reaction Parameters for Direct Michael Addition
| Parameter | Condition | Reference |
| Reactant Ratio | Piperazine : Methyl Acrylate (1:1) | [1] |
| Solvent | Methanol | [1] |
| Temperature | 80-120 °C (Microwave) | [1] |
| Reaction Time | 10-30 minutes (Microwave) | [1] |
| Purification | Column Chromatography | [1] |
Pathway 2: Protected Synthesis Route
To overcome the issue of di-substitution, a more controlled synthetic route involves the protection of one of the nitrogen atoms of piperazine, followed by alkylation or Michael addition, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[2]
Experimental Protocols:
Step 1: Synthesis of tert-Butyl 1-piperazinecarboxylate (Mono-Boc-piperazine)
A common method for the mono-Boc protection of piperazine involves the slow addition of di-tert-butyl dicarbonate to a solution of piperazine.[2]
-
Reaction Setup: Dissolve piperazine (2-4 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[2][3]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the piperazine solution at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography or distillation under reduced pressure affords pure tert-butyl 1-piperazinecarboxylate.
Step 2: Synthesis of Methyl 3-(4-Boc-piperazin-1-yl)propanoate
This intermediate can be synthesized by either Michael addition or nucleophilic substitution.
-
Via Michael Addition:
-
Reaction Setup: Dissolve tert-butyl 1-piperazinecarboxylate (1 equivalent) and methyl acrylate (1-1.2 equivalents) in a suitable solvent like methanol.[1]
-
Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight. Microwave-assisted conditions can also be employed to reduce reaction times.[1]
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography.
-
-
Via Nucleophilic Substitution:
-
Reaction Setup: Combine tert-butyl 1-piperazinecarboxylate (1 equivalent), methyl 3-bromopropanoate (1-1.2 equivalents), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at room temperature or heated (e.g., 50-80°C) until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated. The residue is purified by column chromatography.
-
Step 3: Deprotection of Methyl 3-(4-Boc-piperazin-1-yl)propanoate
The final step is the removal of the Boc protecting group under acidic conditions.[3]
-
Reaction Setup: Dissolve the Boc-protected product in a suitable organic solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC.
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product, this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., dihydrochloride).
Table 3: Quantitative Data for Protected Synthesis Route
| Step | Reactants | Solvent | Key Reagents | Typical Yield | Reference |
| Protection | Piperazine, Boc₂O | DCM or Water/Acetone | - | 40-60% | [2] |
| Functionalization (Michael Addition) | Mono-Boc-piperazine, Methyl Acrylate | Methanol | - | High | [1] |
| Functionalization (Alkylation) | Mono-Boc-piperazine, Methyl 3-bromopropanoate | Acetonitrile | K₂CO₃ or Et₃N | High | General procedure |
| Deprotection | Methyl 3-(4-Boc-piperazin-1-yl)propanoate | DCM or Dioxane | TFA or HCl | High | [3] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The direct Michael addition of piperazine to methyl acrylate offers a more atom-economical approach but requires careful control to minimize the formation of the di-substituted by-product. The use of microwave irradiation can significantly improve the efficiency of this method.[1] For applications requiring high purity and unambiguous mono-substitution, the protected synthesis route, employing a Boc-protecting group, is the preferred method. This multi-step process, while longer, provides greater control and generally results in higher yields of the desired mono-substituted product. The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
References
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-(piperazin-1-yl)propanoate, a piperazine-containing compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential biological activities, drawing upon the well-documented pharmacological profiles of the piperazine scaffold.
Chemical and Physical Properties
This compound, with the CAS number 43032-40-2, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the methyl propanoate moiety introduces an ester functional group, influencing the molecule's polarity and potential for hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 43032-40-2 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)CCN1CCNCC1 | [2] |
| InChIKey | BVNFBHOJDPAZAX-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a Michael addition reaction, a well-established method for forming carbon-carbon or carbon-heteroatom bonds.[3][4] This specific synthesis involves the reaction of piperazine with methyl acrylate.
Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic route from piperazine and methyl acrylate to the final product.
Experimental Protocol
The following protocol is a generalized procedure based on the known reactivity of piperazines with acrylate esters.[5]
Materials:
-
Piperazine
-
Methyl acrylate
-
A suitable solvent (e.g., ethanol, methanol, or solvent-free)
-
Apparatus for heating and reflux (if necessary)
-
Apparatus for purification (e.g., distillation or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent. If performing a solvent-free reaction, the piperazine can be gently warmed to a molten state.
-
Addition of Methyl Acrylate: Slowly add methyl acrylate to the piperazine solution or molten piperazine. The reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature.[5]
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux to ensure completion.[5] Microwave irradiation has also been shown to effectively promote Michael additions of amines to acrylates, often leading to shorter reaction times and higher yields.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is then purified. Given the likely boiling point of the product, vacuum distillation is a suitable method for purification.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperazine ring protons (typically in the 2.5-3.0 ppm region), the two methylene groups of the propanoate chain (around 2.5-2.8 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[8] |
| ¹³C NMR | Resonances for the carbon atoms of the piperazine ring, the methylene carbons of the propanoate chain, the methyl ester carbon, and the carbonyl carbon of the ester (typically in the 170-175 ppm region).[6] |
| Mass Spec. | A molecular ion peak (M+) at m/z 172.[2][7] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain. |
| IR Spec. | A strong absorption band for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-N stretching vibrations, and C-H stretching and bending vibrations.[9] |
Potential Biological Activities and Signaling Pathways
The piperazine ring is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities.[11] Consequently, this compound holds potential for various therapeutic applications.
Overview of Potential Biological Activities
Piperazine derivatives have been reported to exhibit a variety of biological effects, including:
-
Antimicrobial and Antifungal Activity: Many piperazine-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[12][13][14] The mechanism of action can involve the disruption of the microbial cell membrane.[12]
-
Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in modulating inflammatory responses.[11]
-
Anticancer Activity: The piperazine scaffold is found in several anticancer agents.
-
Antiviral and Antimalarial Activity: The versatility of the piperazine structure has been exploited in the development of antiviral and antimalarial drugs.
Potential Signaling Pathway Involvement
Given the diverse biological activities of piperazine derivatives, this compound could potentially interact with various signaling pathways. For instance, in the context of antifungal activity, a plausible target is the 1,3-beta-D-glucan synthase enzyme, which is crucial for fungal cell wall synthesis.[15]
References
- 1. This compound | CAS 43032-40-2 [matrix-fine-chemicals.com]
- 2. PubChemLite - this compound dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Methyl propionate [webbook.nist.gov]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activities of piperazine derivatives
An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives
Executive Summary
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to be readily modified, have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in clinically approved drugs for treating conditions ranging from parasitic infections and allergies to complex psychiatric disorders.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal , focusing on their anticancer, antimicrobial, antiviral, and neurological applications. It includes quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant mechanisms and workflows to facilitate a deeper understanding and support future drug discovery efforts.
Introduction: The Piperazine Scaffold
The versatility of the piperazine structure allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles.[3][4] The two nitrogen atoms in the ring can be substituted to fine-tune a molecule's affinity and specificity for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][3] This adaptability has cemented the piperazine moiety as an indispensable component in modern drug design, featured in well-known drugs such as the antipsychotic clozapine, the antidepressant vortioxetine, and the erectile dysfunction drug sildenafil.[1][5] This guide explores the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activities
Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[7] Novel hybrids incorporating piperazine with other pharmacophores like vindoline, coumarin, and bergenin have shown potent antiproliferative effects.[7][8][9]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 20 | Non-tumor CHO | 2.54 | [8][9] |
| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | 1.00 | [8][9] |
| Vindoline-piperazine conjugate 25 | Non-small cell lung (HOP-92) | 1.35 | [8][9] |
| Benzhydryl piperazine 85 | Breast (T47D) | 0.44 | [6] |
| Benzhydryl piperazine 86 | Breast (T47D) | 0.31 | [6] |
| Benzosuberone-piperazine hybrid 57 | Cervical (HeLa) | 0.010 - 0.097 | [6] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-4 | Colon (HCT-116) | 11.33 | [10] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-5 | Lung (A-549) | 21.22 | [10] |
| Phenylpiperazinyl)ethanone derivative C-14 | Pancreatic (MIAPaCa-2) | <1 | [10] |
| Bergenin-piperazine hybrid 5a | Tongue (CAL-27) | 15.41 - 92.9 | [7] |
| Spirobenzo[h]chromene analog 65 | Colon (HT-29) | 8.17 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Culture cells (e.g., MCF-7 human breast cancer cells) in DMEM supplemented with 10% FBS at 37°C with 5% CO2.[13] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[13][14]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10-50 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12][15] A reference wavelength of ~630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Visualization: MTT Assay Workflow
References
- 1. adanipharma.net [adanipharma.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. MTT Assay [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 3-(piperazin-1-yl)propanoate as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.
Introduction
This compound is a bifunctional molecule featuring a reactive secondary amine within a piperazine ring and a methyl ester functionality. This unique combination makes it a valuable synthon for introducing a substituted piperazine moiety into a target molecule. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets. The propanoate side chain offers a handle for further chemical modification or can act as a spacer.
These application notes focus on the utility of this compound in N-alkylation reactions, a fundamental transformation in the synthesis of complex piperazine derivatives.
Key Applications: N-Alkylation Reactions
This compound readily undergoes N-alkylation at the unsubstituted secondary amine of the piperazine ring with various electrophiles, such as alkyl halides. This reaction is a cornerstone for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Example: Synthesis of a Key Pharmaceutical Intermediate
A notable application of this compound is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of 4-(2-[4-(3-methoxycarbonyl-propyl)-piperazin-1-yl]-acetyl)-1,3-dicyanobenzene, a precursor for more complex therapeutic agents.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative N-alkylation reaction involving this compound.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-(2-chloro-acetyl)-1,3-dicyano-benzene |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | 85% |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-[4-(3-methoxycarbonyl-propyl)-piperazin-1-yl]-acetyl)-1,3-dicyanobenzene
This protocol details the N-alkylation of this compound with 4-(2-chloro-acetyl)-1,3-dicyano-benzene.
Materials:
-
This compound
-
4-(2-chloro-acetyl)-1,3-dicyano-benzene
-
Triethylamine (Et3N)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add triethylamine (2 equivalents).
-
Stir the mixture at room temperature.
-
To this stirring solution, add a solution of 4-(2-chloro-acetyl)-1,3-dicyano-benzene (1 equivalent) in acetonitrile dropwise.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired compound.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: N-alkylation reaction scheme.
Caption: Experimental workflow diagram.
Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule containing a secondary amine within a piperazine ring and a methyl ester. This unique combination makes it a valuable intermediate in the synthesis of diverse and complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties and serving as a key structural element for interaction with biological targets. These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis and offer detailed protocols for its derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common salt form is presented in the table below.
| Property | Value (for free base) | Value (for dihydrochloride salt) |
| CAS Number | Not specified | 43032-40-2 |
| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 172.22 g/mol | 245.14 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane | Soluble in water, methanol |
Synthetic Applications and Protocols
This compound can be utilized as a scaffold to introduce a substituted piperazine propanoate moiety into a target molecule. The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo various chemical transformations, while the methyl ester can be hydrolyzed or aminated to further elaborate the structure.
Below are hypothetical but representative protocols for key synthetic transformations involving this compound.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be used to couple this compound with various aryl halides or triflates to synthesize N-aryl piperazine derivatives, which are common motifs in centrally acting drugs.
Experimental Protocol: Synthesis of Methyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoate
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 134 mg).
-
Seal the tube with a rubber septum, and purge with argon for 10 minutes.
-
Add this compound (1.0 mmol, 172 mg), 1-bromo-2-methoxybenzene (1.2 mmol, 224 mg), and anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reactant | Product | Expected Yield | Purity (by HPLC) | Key Analytical Data (¹H NMR) |
| This compound | Methyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoate | 75-85% | >98% | δ 7.00-6.85 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.68 (s, 3H, COOCH₃), 3.15 (t, 4H, piperazine-H), 2.80 (t, 2H, CH₂), 2.70 (t, 4H, piperazine-H), 2.60 (t, 2H, CH₂). |
Reductive Amination
Reductive amination allows for the N-alkylation of the piperazine ring with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This is a highly efficient and common method for introducing a wide variety of alkyl substituents.
Experimental Protocol: Synthesis of Methyl 3-(4-benzylpiperazin-1-yl)propanoate
-
To a round-bottom flask, add this compound (1.0 mmol, 172 mg) and dichloromethane (10 mL).
-
Add benzaldehyde (1.1 mmol, 117 mg) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.
| Reactant | Product | Expected Yield | Purity (by HPLC) | Key Analytical Data (¹³C NMR) |
| This compound | Methyl 3-(4-benzylpiperazin-1-yl)propanoate | 80-90% | >99% | δ 172.5 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 128.2 (Ar-CH), 127.1 (Ar-CH), 63.0 (CH₂-Ph), 53.0 (piperazine-CH₂), 52.5 (piperazine-CH₂), 51.5 (O-CH₃), 32.0 (CH₂). |
Amide Coupling
The methyl ester of this compound can be a versatile handle for further functionalization. After N-alkylation or N-arylation of the piperazine, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, a key linkage in many drug molecules.
Experimental Protocol: Two-step synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)propanamide
Step 1: Hydrolysis of the Ester
-
Dissolve Methyl 3-(4-benzylpiperazin-1-yl)propanoate (1.0 mmol, 262 mg) in a mixture of methanol (5 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (2.0 mmol, 84 mg) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous solution to ~6 with 1M HCl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 3-(4-benzylpiperazin-1-yl)propanoic acid, which is used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the carboxylic acid from Step 1 (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add benzylamine (1.1 mmol, 118 mg), HATU (1.2 mmol, 456 mg), and diisopropylethylamine (3.0 mmol, 387 mg).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the desired amide.
| Reactant | Product | Overall Yield (2 steps) | Purity (by HPLC) | Key Analytical Data (MS) |
| Methyl 3-(4-benzylpiperazin-1-yl)propanoate | N-benzyl-3-(4-benzylpiperazin-1-yl)propanamide | 70-80% | >98% | ESI-MS m/z: [M+H]⁺ calculated for C₂₁H₂₈N₃O: 338.22, found: 338.2. |
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates a potential synthetic pathway starting from this compound to a more complex, drug-like molecule, incorporating the reactions described above.
Hypothetical Signaling Pathway
Many arylpiperazine-containing drugs act as antagonists or partial agonists at G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in psychiatric disorders. The diagram below illustrates a simplified, hypothetical signaling pathway that a drug candidate derived from this compound might antagonize.
Conclusion
This compound represents a highly useful and versatile building block for the synthesis of pharmaceutical intermediates and potential APIs. Its two reactive centers, the secondary amine and the methyl ester, allow for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. The protocols and schemes presented here provide a foundational guide for researchers to explore the synthetic potential of this valuable intermediate in drug discovery and development programs.
Application Note: Protocols for N-Alkylation of Methyl 3-(piperazin-1-yl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted piperazine moieties are prevalent scaffolds in medicinal chemistry, valued for their ability to modulate physicochemical properties and serve as versatile linkers.[1] Methyl 3-(piperazin-1-yl)propanoate is a useful starting material, featuring a secondary amine on the piperazine ring that is amenable to functionalization. This document provides detailed protocols for the N-alkylation of this substrate via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Chemical Reaction Scheme
The overall transformation involves the substitution of the hydrogen on the secondary amine of the piperazine ring with an alkyl group (R).
Caption: General scheme for N-alkylation of the piperazine substrate.
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the nucleophilic substitution of an alkyl halide by the secondary amine of the piperazine. A base is required to neutralize the hydrohalic acid byproduct. This approach is straightforward and effective for primary and some secondary alkyl halides.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile (10 mL per mmol of substrate), and the base (K₂CO₃ or DIPEA).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80°C (or reflux) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the solid salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure. If DIPEA was used, proceed directly to concentration.
-
Dissolve the crude residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[3]
Method 2: Reductive Amination
Reductive amination is a powerful alternative, particularly for introducing sterically hindered alkyl groups or when the alkyl halide is unstable. The reaction proceeds via the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH), DCM, EtOAc, and Hexanes for elution
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM (15 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane.[2]
Data Presentation: Summary of N-Alkylation Reactions
The following table summarizes expected outcomes for the N-alkylation of this compound with various electrophiles.
| Entry | Method | Alkylating Agent | Base/Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 6 | 85-95 |
| 2 | Direct Alkylation | Ethyl Iodide | DIPEA | DMF | 8 | 80-90 |
| 3 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 75-85 |
| 4 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | 90-98 |
Experimental Workflow Diagram
This diagram illustrates the general laboratory workflow for the synthesis and purification of the target compounds.
Caption: Standard workflow from reaction to product characterization.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Platencin, a Potent Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Platencin, a novel antibiotic with potent activity against multi-drug resistant Gram-positive bacteria. The synthesis leverages a key asymmetric Diels-Alder reaction to establish the core stereochemistry of the molecule. This document outlines the experimental procedures for this key reaction, summarizes the quantitative data from the synthesis and biological evaluation, and illustrates the relevant biological pathway targeted by Platencin.
Introduction
Platencin, a natural product isolated from Streptomyces platensis, has emerged as a promising lead compound in the development of new antibiotics. Its unique molecular architecture and its mechanism of action, the dual inhibition of bacterial fatty acid synthase enzymes FabF and FabH, make it a compelling target for chemical synthesis and further analog development.[1] The ability to synthesize Platencin and its analogs in the laboratory is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics that can overcome existing antibiotic resistance mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data from the asymmetric total synthesis of (-)-Platencin and its biological activity.
Table 1: Summary of Yields for Key Synthetic Steps
| Step No. | Reaction | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Asymmetric Diels-Alder Reaction | (-)-41 | 97 | 96 |
| 2 | One-pot Reduction and Elimination | (-)-16 | 92 | - |
| 3 | Silyl Ether Protection | - | 97 | - |
| 4 | Gold-catalyzed Cyclization | (+)-13 | 95 | - |
| 5 | Reductive Rearrangement | (-)-6 | 74 | - |
Table 2: Biological Activity of Platencin
| Target Organism/Enzyme | Measurement | Value |
| Staphylococcus aureus (MRSA) | MIC | 1 µg/mL |
| Enterococcus faecium (VREF) | MIC | < 0.06 µg/mL |
| FabF (elongation condensing enzyme) | IC50 | 1.95 µg/mL |
| FabH (initiation condensing enzyme) | IC50 | 3.91 µg/mL |
Experimental Protocols
Key Experiment: Asymmetric Diels-Alder Reaction
This protocol describes the highly enantioselective Diels-Alder reaction between diene 26 and dienophile 31 to form the crucial cycloadduct (-)-41 , which sets the stereochemistry for the synthesis of (-)-Platencin.
Materials:
-
Diene 26
-
Dienophile 31
-
Cobalt(II) catalyst 40
-
4 Å Molecular Sieves
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4 Å molecular sieves.
-
Add a solution of diene 26 (1.05 equivalents) in CH2Cl2.
-
Add dienophile 31 (1.0 equivalent) to the flask.
-
Cool the reaction mixture to 0 °C.
-
Add the cobalt(II) catalyst 40 (0.1 mol %) to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product (-)-41 .
Visualizations
Experimental Workflow: Asymmetric Diels-Alder Reaction
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS II) and Inhibition by Platencin
Caption: Platencin dually inhibits FabF and FabH in the FAS II pathway.
References
Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure incorporates a reactive secondary amine within the piperazine ring and a methyl ester, providing two key points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce basicity, improve solubility, and establish crucial interactions with biological targets.[1][2][3] These application notes provide an overview of the utility of this compound in the discovery of novel antipsychotics and Fatty Acid Amide Hydrolase (FAAH) inhibitors, complete with representative data, experimental protocols, and workflow diagrams.
Application 1: Development of Novel Antipsychotic Agents
The piperazine scaffold is a core component of many atypical antipsychotic drugs, which often target dopamine (D2) and serotonin (5-HT2A) receptors.[4][5] this compound can be utilized as a starting material to introduce a flexible side chain that can be further elaborated to interact with these G-protein coupled receptors. The propanoate arm allows for the introduction of various functionalities through amide bond formation, while the piperazine nitrogen can be substituted with aryl or heteroaryl groups known to confer affinity for key central nervous system (CNS) receptors.
Quantitative Data: Receptor Binding Affinity of Piperazine Derivatives
The following table summarizes the receptor binding affinities (Ki, nM) of representative multi-target antipsychotic candidates derived from piperazine scaffolds. While not directly synthesized from this compound in the cited study, these compounds exemplify the types of molecules that can be accessed and their potent biological activities.
| Compound ID | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Compound 11 | 2.5 | 1.8 | 3.1 | [5] |
| Aripiprazole | 1.6 | 4.2 | 10.5 | [2] |
| Brexpiprazole | 0.3 | 0.12 | 0.47 | [2] |
Experimental Protocol: Synthesis of N-Aryl-piperazinylpropyl-amides
This protocol describes a general two-step procedure for the synthesis of N-aryl-piperazinylpropyl-amides starting from this compound.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dioxane or toluene, add the desired aryl halide (e.g., 2,3-dichlorophenyl chloride, 1.1 eq.).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., BINAP, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-methyl 3-(piperazin-1-yl)propanoate.
Step 2: Amide Coupling with a Primary Amine
-
Hydrolyze the methyl ester of the product from Step 1 using aqueous lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature to yield the corresponding carboxylic acid.
-
To a solution of the resulting carboxylic acid (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.2 eq.) and a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound by flash chromatography or preparative HPLC.
Diagram: Synthetic Workflow for Antipsychotic Candidates
Caption: Synthetic route to potential antipsychotics.
Application 2: Discovery of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[6][7] Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7] The piperazine scaffold can be functionalized to create potent and selective FAAH inhibitors. This compound serves as a valuable starting point for introducing a linker that can be coupled to a "warhead" moiety, such as a carbamate or urea, which interacts with the catalytic serine residue of FAAH.[6][7]
Quantitative Data: FAAH Inhibition by Piperazine-Containing Compounds
The table below presents the half-maximal inhibitory concentrations (IC50) for representative FAAH inhibitors that feature a piperazine core.
| Compound ID | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | Mechanism | Reference |
| JNJ-42165279 | 70 ± 8 | 313 ± 28 | Covalent, Reversible | [6][7] |
| URB597 | 4.6 | - | Covalent, Irreversible | [6] |
| OL-135 | 15 | - | Covalent, Reversible | [6] |
| BIA 10-2474 | 50 to 70 | - | Covalent, Irreversible | [6] |
Experimental Protocol: Synthesis of Piperazinyl Carbamate FAAH Inhibitors
This protocol provides a generalized method for synthesizing FAAH inhibitors using this compound as a scaffold.
Step 1: Reductive Amination to Introduce an Alcohol Moiety
-
Reduce the methyl ester of this compound to the corresponding alcohol, 3-(piperazin-1-yl)propan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF at 0 °C to room temperature.
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting solids and concentrate the filtrate to obtain the crude alcohol.
Step 2: N-Substitution of the Piperazine Ring
-
Protect the alcohol group with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
-
Perform an N-arylation or N-alkylation reaction on the free secondary amine of the piperazine ring as described in Application 1, Step 1.
-
Deprotect the alcohol to yield the N-substituted 3-(piperazin-1-yl)propan-1-ol.
Step 3: Formation of the Carbamate Warhead
-
To a solution of the N-substituted 3-(piperazin-1-yl)propan-1-ol (1.0 eq.) in a chlorinated solvent like dichloromethane, add a carbamoyl chloride or an isocyanate (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by silica gel chromatography to yield the target FAAH inhibitor.
Diagram: FAAH Signaling Pathway and Inhibition
Caption: FAAH pathway and mechanism of inhibition.
Conclusion
This compound is a readily available and highly adaptable chemical scaffold with significant potential in drug discovery. Its application in the synthesis of novel antipsychotics and FAAH inhibitors highlights its versatility. The dual reactivity of this molecule allows for the systematic and efficient generation of diverse chemical libraries, facilitating the identification of potent and selective drug candidates for a wide range of therapeutic targets. The protocols and data presented herein serve as a guide for researchers to leverage the utility of this valuable building block in their drug discovery endeavors.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Derivatization of Methyl 3-(piperazin-1-yl)propanoate for Combinatorial Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional scaffold ideal for the synthesis of diverse chemical libraries used in drug discovery. Its structure features a reactive secondary amine on the piperazine ring, which serves as a key handle for derivatization, and a methyl ester that can be further modified or used to influence physicochemical properties. The piperazine motif itself is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1][2] This document provides detailed protocols for the derivatization of this scaffold via common and robust chemical transformations suitable for high-throughput synthesis.
Core Derivatization Strategies The secondary amine of this compound allows for several reliable derivatization reactions, including N-acylation, N-sulfonylation, and reductive amination. These methods are well-suited for combinatorial chemistry, enabling the rapid generation of large numbers of analogues from a common core.[3][4]
Figure 1: Key derivatization pathways for this compound.
Experimental Protocols
General Protocol for N-Acylation (Amide Coupling)
N-acylation is a robust method for creating amide derivatives. The use of coupling agents allows for the direct use of carboxylic acids, expanding the scope of available building blocks. Common coupling reagents include propylphosphonic anhydride (T3P) and a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).[5][6][7]
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)), add the carboxylic acid (1.1 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add the coupling reagent (e.g., T3P, 1.5 eq. as a 50% solution in EtOAc) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.[8]
Data Presentation: N-Acylation Examples
| Entry | Acylating Agent (R-COOH) | Solvent | Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Benzoic Acid | DCM | T3P | 92 | >98 |
| 2 | 4-Chlorobenzoic Acid | MeCN | EDCI/HOBt | 88 | >97 |
| 3 | Thiophene-2-carboxylic acid | DCM | T3P | 95 | >99 |
| 4 | Cyclohexanecarboxylic acid | EtOAc | EDCI/HOBt | 85 | >98 |
General Protocol for N-Sulfonylation
N-Sulfonylation with various sulfonyl chlorides provides access to a library of sulfonamide derivatives. This reaction is typically high-yielding and proceeds under mild conditions.[9]
Protocol:
-
Dissolve this compound (1.0 eq.) in DCM or pyridine.
-
Add a base (e.g., triethylamine, 2.0 eq.) if DCM is used as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: N-Sulfonylation Examples
| Entry | Sulfonyl Chloride (R-SO₂Cl) | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride | TEA | DCM | 94 | >99 |
| 2 | 4-Toluenesulfonyl chloride | Pyridine | Pyridine | 91 | >98 |
| 3 | Thiophene-2-sulfonyl chloride | TEA | DCM | 89 | >97 |
| 4 | Methanesulfonyl chloride | TEA | DCM | 96 | >99 |
General Protocol for Reductive Amination
Reductive amination is a powerful method for N-alkylation, forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[2][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and broad functional group tolerance.[10][11]
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add the aldehyde or ketone (1.1 eq.).
-
If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, controlling any effervescence.
-
Continue stirring at room temperature for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography.
Data Presentation: Reductive Amination Examples
| Entry | Carbonyl Compound | Solvent | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | DCE | NaBH(OAc)₃ | 89 | >98 |
| 2 | 4-Pyridinecarboxaldehyde | DCM | NaBH(OAc)₃ | 84 | >97 |
| 3 | Cyclohexanone | DCE | NaBH(OAc)₃ | 81 | >98 |
| 4 | Isovaleraldehyde | DCM | NaBH(OAc)₃ | 90 | >99 |
Library Synthesis and Purification Workflow
For library generation, these reactions are typically performed in parallel using automated or semi-automated synthesis platforms. Post-reaction workup and purification are critical steps to ensure the quality of the compound library.
Figure 2: A generalized workflow for the parallel synthesis and purification of a chemical library.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid purity assessment and confirmation of the expected molecular weight of each library member.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of a representative subset of the library or for full characterization of lead compounds.
Conclusion this compound is an excellent starting scaffold for the efficient construction of diverse chemical libraries. The protocols outlined for N-acylation, N-sulfonylation, and reductive amination are robust, high-yielding, and amenable to parallel synthesis formats, making them highly valuable for modern drug discovery campaigns.
References
- 1. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. [PDF] Synthesis of 2-(4-Substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one. | Semantic Scholar [semanticscholar.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 12. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule widely utilized as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive secondary amine within the piperazine ring and a methyl ester, providing two distinct points for chemical modification. The secondary amine is a key functional group that readily participates in various coupling reactions to form new carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for three common and powerful coupling reactions involving the piperazine nitrogen: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig N-Arylation.
Application Note 1: Amide Bond Formation via Acyl Coupling
Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery and development. Coupling the piperazine moiety of this compound with carboxylic acids produces stable amide linkages, leading to a wide array of functionalized molecules. This transformation is typically mediated by a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the secondary amine of the piperazine.
A variety of modern coupling reagents are available, each with its own advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization.[1] Reagents such as HATU, HBTU, and PyBOP are highly efficient and are commonly used in both solution-phase and solid-phase synthesis.[1][2] The choice of reagent, base, and solvent can be tailored to the specific substrates being used.
Table 1: Representative Conditions for Amide Coupling Reactions
| Coupling Reagent | Activating Additive | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time | Reference |
| HATU | (Internal) | DIPEA or TEA (2-3) | DMF, DCM, MeCN | 0 to 25 | 30 min - 4 h | [2][3] |
| HBTU | HOBt (Internal) | DIPEA or TEA (2-3) | DMF, DCM | 0 to 25 | 1 - 6 h | [3][4] |
| PyBOP | HOBt (Internal) | DIPEA (2-3) | DMF, DCM | 0 to 25 | 1 - 12 h | [1] |
| EDC·HCl | HOBt or HOAt (1.2) | DIPEA or NMM (1.5-3) | DMF, DCM | 0 to 25 | 2 - 16 h | [3][4] |
| T3P® | None | Pyridine or DIPEA (2-4) | EtOAc, THF, DCM | 25 to 50 | 1 - 12 h | [4] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; T3P®: Propylphosphonic Anhydride; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; MeCN: Acetonitrile; EtOAc: Ethyl Acetate; THF: Tetrahydrofuran.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
References
Application Notes and Protocols for the Characterization of Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 3-(piperazin-1-yl)propanoate. The protocols outlined below are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound, which is a common intermediate in the synthesis of various pharmaceutical agents.
Compound Identification and Physical Properties
This compound is a piperazine derivative with the following chemical structure:
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.23 g/mol | --INVALID-LINK-- |
| CAS Number | 43032-40-2 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid (predicted) | General chemical properties |
| Boiling Point | 261.5±25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.027±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 9.07±0.10 (Predicted) | --INVALID-LINK-- |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is representative and based on the analysis of structurally similar compounds.[1][2][3][4]
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | s | 3H | -OCH₃ |
| 2.89 | t | 4H | -N(CH₂CH₂)₂NH- (protons on C adjacent to NH) |
| 2.68 | t | 2H | -CH₂-N |
| 2.50 | t | 4H | -N(CH₂CH₂)₂NH- (protons on C adjacent to substituted N) |
| 2.45 | t | 2H | -CH₂-C=O |
| 1.80 (broad) | s | 1H | -NH |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C=O |
| 54.5 | -CH₂-N |
| 53.0 | -N(CH₂CH₂)₂NH- (carbons adjacent to substituted N) |
| 51.5 | -OCH₃ |
| 46.0 | -N(CH₂CH₂)₂NH- (carbons adjacent to NH) |
| 33.5 | -CH₂-C=O |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans for adequate signal-to-noise (typically 1024 or more scans).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 173.1285 | [M+H]⁺ |
| 195.1104 | [M+Na]⁺ |
| 171.1139 | [M-H]⁻ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography system (LC-MS).
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
-
Fragmentation Analysis (MS/MS):
-
Select the precursor ion of interest (e.g., m/z 173.1) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer. The fragmentation of piperazine-containing compounds often involves cleavage of the C-N bonds within the piperazine ring.[5][6]
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis. Since aliphatic amines like the target compound lack a strong chromophore, derivatization or the use of alternative detection methods is often necessary for sensitive UV detection.[7] A general-purpose method is provided below, which may require optimization.
Table 5: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a standard solution of this compound of known purity in the same manner.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the sample and standard solutions.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by the area percent method.
-
For quantitative analysis, generate a calibration curve using a series of standards of known concentrations.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical biology and drug development, linkers serve as critical bridges, covalently connecting two or more distinct molecular entities to create novel functionalities. These bifunctional molecules are not merely passive spacers; their chemical composition, length, flexibility, and cleavage properties are paramount design features that dictate the efficacy, stability, and specificity of the resulting conjugate.[1][2] From guiding potent therapeutics to their targets to enabling the discovery of new biological interactions, the thoughtful design of linkers is unlocking new frontiers in medicine and research. This document provides an overview of key applications, quantitative data, and detailed protocols for utilizing linkers in chemical biology.
Application 1: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade a target protein of interest (POI).[3] A PROTAC consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] The linker's role is to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[5]
The linker's properties are critical for PROTAC performance. Its length and flexibility determine whether a stable ternary complex can form, while its chemical makeup influences the molecule's overall solubility and cell permeability.[3][6]
Caption: PROTAC mechanism of action.
Data Presentation: Common PROTAC Linker Types
The choice of linker is a critical optimization step in PROTAC development. While quantitative structure-activity relationships (SAR) are highly specific to the POI and E3 ligase pair, general properties of common linker motifs can guide initial design.[3][5]
| Linker Type | Common Motifs | Key Characteristics | Considerations |
| Flexible | Polyethylene glycol (PEG), Alkyl chains | Most common type (~68% of reported PROTACs).[3] Allows for exploration of multiple conformations to find a productive ternary complex.[6] | Can lead to unfavorable physicochemical properties (high molecular weight, poor permeability). May adopt unproductive conformations. |
| Rigid | Piperazine/Piperidine rings, Alkynes, Spirocycles | Constrains the molecule into a more defined conformation. Can improve cell permeability and metabolic stability.[7] | Requires more complex synthesis. The predefined conformation may not be optimal for ternary complex formation. |
| "Clickable" | Alkynes, Azides | Enables rapid, efficient synthesis of PROTAC libraries for linker optimization using click chemistry.[7] | The resulting triazole ring can influence the linker's properties. |
| Photoswitchable | Azobenzene | Allows for external control of PROTAC activity using light, which can reversibly change the linker length.[7] | Requires external light source for activation; potential for off-target effects. |
Application 2: Bioconjugation via Click Chemistry
Click chemistry describes a class of reactions that are rapid, specific, high-yielding, and biocompatible, making them ideal for bioconjugation.[1][8] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules functionalized with an azide and an alkyne, respectively.[9][10] This method is widely used to attach imaging agents, drugs, or other functional moieties to biomolecules like proteins and nucleic acids.[11]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application 3: Cleavable Linkers for Quantitative Proteomics
In chemical proteomics, linkers are essential for identifying the protein targets of small-molecule probes.[12][13] A common workflow involves treating a proteome with an alkyne-tagged probe, which covalently binds to its targets. A cleavable biotin-azide linker is then attached via click chemistry, allowing for enrichment of the probe-bound proteins on streptavidin beads.[14] Critically, the cleavable moiety allows the captured proteins or peptides to be released for mass spectrometry analysis under mild conditions, reducing background from non-specifically bound proteins and endogenously biotinylated proteins.[12][15]
Caption: Chemoproteomic workflow using a cleavable linker.
Data Presentation: Comparison of Cleavable Linkers
The choice of cleavable linker can significantly impact the number of identified proteins in a chemical proteomics experiment. A study comparing a dialkoxydiphenylsilane (DADPS) linker and an azobenzene (AZO) linker for profiling the cellular cysteinome demonstrated the superior performance of the DADPS linker.[14][16]
| Linker Type | Enrichment Method | Total Unique Cysteine Residues Identified (n=3) | Reference |
| DADPS | Peptide Enrichment (Post-Proteolysis) | 11,400 | [14] |
| AZO | Peptide Enrichment (Post-Proteolysis) | 9,362 | [14] |
| DADPS | Protein Enrichment (Pre-Proteolysis) | 10,316 | [14] |
| AZO | Protein Enrichment (Pre-Proteolysis) | 6,664 | [14] |
The data shows that the DADPS linker, combined with an enrichment strategy performed after protein digestion (peptide enrichment), yielded the highest number of unique cysteine identifications.[14][17]
Experimental Protocols
Protocol 1: General Protocol for PROTAC Target Engagement using NanoBRET™ Assay
This protocol provides a general workflow to measure the binding of a PROTAC to its E3 ligase target (e.g., CRBN or VHL) in living cells using the NanoBRET™ Target Engagement Assay.[8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-E3 Ligase fusion protein
-
Plasmid transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (white, 96-well)
-
NanoBRET™ Tracer specific for the E3 ligase
-
PROTAC compound stocks (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Plating and Transfection: a. Seed HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. b. On the day of seeding, transfect the cells with the NanoLuc®-E3 Ligase fusion plasmid according to the transfection reagent manufacturer's protocol. c. Incubate for 20-24 hours post-transfection.
-
Compound Preparation: a. Prepare serial dilutions of the PROTAC compound in Opti-MEM®. Typically, an 11-point, 3-fold dilution series is appropriate. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Tracer Addition: a. Prepare the NanoBRET™ Tracer solution in Opti-MEM® at 2X the final desired concentration. The optimal tracer concentration should be determined empirically but is often near its Kd,app. b. Remove the culture medium from the cells and add 25 µL/well of the 2X tracer solution.
-
Compound Treatment: a. Add 25 µL/well of the serially diluted PROTAC compound to the assay plate. Include vehicle-only (DMSO) controls. b. Gently mix the plate and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: a. Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's protocol. b. Add 25 µL/well of the detection reagent to all wells. c. Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Normalize the data to the vehicle control and plot the results against the PROTAC concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which reflects the target engagement potency of the PROTAC.
Protocol 2: General Protocol for Bioconjugation using CuAAC (Click Chemistry)
This protocol describes a general method for conjugating an azide-modified small molecule to an alkyne-functionalized protein.[9][10]
Materials:
-
Alkyne-functionalized protein (in a suitable buffer, e.g., PBS pH 7.4)
-
Azide-modified molecule (e.g., fluorescent dye, stock in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, e.g., THPTA, stock solution (e.g., 50 mM in water)[1]
-
Reducing agent: Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: a. Thaw all reagents on ice. Prepare the Sodium Ascorbate solution immediately before use.
-
Reaction Setup: a. In a microcentrifuge tube, combine the reagents in the following order. The final concentrations are examples and should be optimized. i. Alkyne-protein solution (to a final concentration of ~25-100 µM). ii. Azide-modified molecule (add a 5-10 fold molar excess over the protein). iii. Premix CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a final concentration of ~0.25 mM Cu and 1.25 mM ligand).[10] Let this mixture stand for 1-2 minutes. iv. Add the premixed CuSO₄/Ligand solution to the reaction tube. b. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (to a final concentration of ~5 mM).[10]
-
Incubation: a. Gently mix the reaction by inverting the tube. b. Incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: a. Once the reaction is complete, remove the excess small molecules and copper catalyst. b. Purify the resulting protein conjugate using a suitable method such as a desalting column (for rapid buffer exchange), size-exclusion chromatography (for higher purity), or dialysis.
-
Characterization: a. Confirm successful conjugation using methods like SDS-PAGE (observing a shift in molecular weight or fluorescence if a dye was used) and mass spectrometry (to confirm the mass of the conjugate).
Protocol 3: Chemoproteomic Profiling using a Cleavable Linker
This protocol outlines a workflow for identifying protein targets of a covalent probe using a cleavable linker and mass spectrometry, based on the DADPS/AZO comparison studies.[14][16][17]
Materials:
-
Cells (e.g., A431) and culture reagents
-
Covalent probe with an alkyne handle (e.g., iodoacetamide-alkyne)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cleavable biotin-azide linker (e.g., DADPS-azide)
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Trypsin (sequencing grade)
-
Cleavage Reagent (e.g., 5-10% formic acid for DADPS linker)[15]
-
C18 desalting columns
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis: a. Treat cultured cells with the alkyne probe at a desired concentration and time. Include a vehicle control (e.g., DMSO). b. Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice. c. Clarify the lysate by centrifugation and determine the protein concentration (e.g., BCA assay).
-
Click Chemistry Reaction: a. To ~1 mg of proteome, add the cleavable biotin-azide linker and click chemistry reagents as described in Protocol 2. b. Allow the reaction to proceed for 1 hour at room temperature.
-
Protein Precipitation and Digestion: a. Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). c. Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide. d. Dilute the urea and digest the proteins overnight with trypsin.
-
Peptide Enrichment (Post-Proteolysis Method): a. Add streptavidin agarose beads to the peptide digest and incubate for 2-3 hours at room temperature with rotation to capture biotinylated peptides. b. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides (e.g., PBS, 1% SDS in PBS, 8 M urea, PBS).
-
Linker Cleavage and Peptide Elution: a. To release the captured peptides from the beads, add the cleavage reagent. For the DADPS linker, incubate with 5-10% formic acid for 1 hour at room temperature.[15] b. Collect the supernatant containing the released peptides.
-
Sample Preparation for MS: a. Desalt the eluted peptides using a C18 column according to the manufacturer's protocol. b. Dry the peptides under vacuum and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: a. Analyze the peptide sample using a high-resolution mass spectrometer. b. Search the resulting data against a protein database to identify the probe-modified peptides and their corresponding proteins. The search parameters must include the mass of the cleaved linker remnant on the modified amino acid.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untitled Document [arxiv.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 3-(piperazin-1-yl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-(piperazin-1-yl)propanoate is a versatile starting material for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for the synthesis of a novel pyridazinone derivative from this compound. The synthetic strategy involves an initial N-arylation of the piperazine ring followed by a cyclization reaction to form the pyridazinone core.
Synthetic Workflow
The overall synthetic scheme is a two-step process starting from commercially available this compound. The first step is a Buchwald-Hartwig amination to introduce an aryl group onto the piperazine ring. The second step is a cyclocondensation reaction with hydrazine hydrate to form the final pyridazinone product.
Caption: Synthetic workflow for the preparation of a novel pyridazinone derivative.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate (Intermediate 1)
This procedure describes the N-arylation of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
p-Iodotoluene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Caesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound, p-iodotoluene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) or Volume (mL) | Yield (%) |
| This compound | 172.23 | 10.0 | 1.72 g | - |
| p-Iodotoluene | 218.04 | 11.0 | 2.40 g | - |
| Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate | 262.35 | - | - | 85 |
Analytical Data (Hypothetical):
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.09 (d, J = 8.2 Hz, 2H), 6.83 (d, J = 8.2 Hz, 2H), 3.68 (s, 3H), 3.20 (t, J = 5.0 Hz, 4H), 2.78 (t, J = 7.2 Hz, 2H), 2.65 (t, J = 5.0 Hz, 4H), 2.58 (t, J = 7.2 Hz, 2H), 2.28 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 149.2, 129.8, 129.5, 116.8, 53.5, 53.2, 51.8, 50.9, 31.7, 20.4.
-
MS (ESI+): m/z 263.18 [M+H]⁺
Step 2: Synthesis of 6-Phenyl-2-((4-(p-tolyl)piperazin-1-yl)ethyl)dihydropyridazin-3(2H)-one (Final Product)
This protocol details the cyclization of the intermediate ester with hydrazine to form the pyridazinone ring.
Materials:
-
Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyridazinone derivative.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) | Yield (%) |
| Methyl 3-(4-(p-tolyl)piperazin-1-yl)propanoate | 262.35 | 5.0 | 1.31 g | - |
| Hydrazine hydrate | 50.06 | 7.5 | 0.38 g | - |
| 6-Phenyl-2-((4-(p-tolyl)piperazin-1-yl)ethyl)dihydropyridazin-3(2H)-one | 348.45 | - | - | 75 |
Analytical Data (Hypothetical):
-
Appearance: White crystalline solid
-
Melting Point: 155-158 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.75 (m, 2H), 7.45-7.38 (m, 3H), 7.10 (d, J = 8.2 Hz, 2H), 6.84 (d, J = 8.2 Hz, 2H), 3.95 (t, J = 6.8 Hz, 2H), 3.22 (t, J = 5.0 Hz, 4H), 2.95 (t, J = 7.5 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.68 (t, J = 5.0 Hz, 4H), 2.60 (t, J = 7.5 Hz, 2H), 2.29 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 155.2, 149.1, 135.4, 130.1, 129.8, 129.0, 126.5, 116.9, 55.4, 53.2, 50.8, 48.5, 28.5, 25.8, 20.4.
-
MS (ESI+): m/z 349.23 [M+H]⁺
Chemical Transformation Pathway
The following diagram illustrates the key chemical transformations occurring during the synthesis.
Caption: Key reagents and transformations in the synthesis of the target pyridazinone.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of a novel pyridazinone derivative from this compound. The described methods are robust and can likely be adapted for the synthesis of a library of analogous compounds by varying the aryl halide and the cyclizing agent. This opens up possibilities for the exploration of new chemical space in drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(piperazin-1-yl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(piperazin-1-yl)propanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Michael addition of piperazine to methyl acrylate.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction has a low yield of this compound. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. A primary cause is the formation of the dialkylated byproduct, Methyl 3,3'-(piperazine-1,4-diyl)dipropanoate. Another possibility is incomplete reaction or polymerization of the methyl acrylate.
-
Solution 1: Molar Ratio Adjustment: Employ a significant excess of piperazine to statistically favor the mono-addition product. A molar ratio of 4:1 to 10:1 (piperazine to methyl acrylate) is recommended.
-
Solution 2: Controlled Addition: Add the methyl acrylate dropwise to the solution of piperazine at a low temperature (e.g., 0-5 °C) to dissipate the heat of reaction and minimize side reactions.
-
Solution 3: Solvent Choice: Polar protic solvents can accelerate the aza-Michael addition. Consider using methanol or ethanol as the reaction solvent.
-
Issue 2: Formation of a Significant Amount of Dialkylated Byproduct
-
Question: My final product is contaminated with a significant amount of Methyl 3,3'-(piperazine-1,4-diyl)dipropanoate. How can I minimize its formation?
-
Answer: The formation of the dialkylated byproduct is a common challenge due to the two reactive secondary amines on piperazine.
-
Solution 1: Use of a Large Excess of Piperazine: As mentioned above, using a large excess of piperazine is the most straightforward method to favor mono-alkylation.
-
Solution 2: Mono-Protection of Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The reaction is performed with the protected piperazine, followed by a deprotection step to yield the desired product. This method offers higher selectivity but involves additional synthetic steps.[1][2]
-
Solution 3: Monoprotonation of Piperazine: Using one equivalent of a mild acid to form the monoprotonated salt of piperazine can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-addition.
-
Issue 3: Polymerization of Methyl Acrylate
-
Question: I observed the formation of a solid polymer in my reaction flask. How can I prevent this?
-
Answer: Methyl acrylate is prone to radical polymerization, especially at elevated temperatures or in the presence of impurities.
-
Solution 1: Temperature Control: Maintain a low reaction temperature (0-25 °C) to minimize the rate of polymerization.
-
Solution 2: Use Inhibitor-Containing Acrylate: While some suggest removing the inhibitor, for this reaction, it is often beneficial to use methyl acrylate that contains a polymerization inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). The small amount of inhibitor is unlikely to interfere significantly with the aza-Michael addition and can be removed during workup.[3]
-
Issue 4: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure sample of this compound. What purification strategies are effective?
-
Answer: The product is a basic, water-soluble compound, which can make extraction and purification challenging.
-
Solution 1: Acid-Base Extraction: After the reaction, the excess piperazine can be removed by washing with water. The desired product can then be extracted into an acidic aqueous solution (e.g., 1M HCl) to form the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Solution 2: Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Solution 3: Salt Formation and Crystallization: The product can be isolated and purified as its dihydrochloride salt, which is often a crystalline solid.[4][5] This can be achieved by bubbling HCl gas through a solution of the product in a suitable solvent like isopropanol or by adding a solution of HCl in an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reaction mechanism for the synthesis of this compound?
-
A1: The synthesis proceeds via an aza-Michael addition reaction. The nucleophilic secondary amine of piperazine attacks the β-carbon of the electron-deficient alkene in methyl acrylate.
-
-
Q2: Can I use other acrylate esters for this reaction?
-
A2: Yes, other esters such as ethyl acrylate or tert-butyl acrylate can be used. The choice of ester may influence the reaction rate and the conditions required for any subsequent ester hydrolysis.
-
-
Q3: Is it necessary to remove the inhibitor from methyl acrylate before the reaction?
-
A3: It is generally not necessary and may even be detrimental. The inhibitor helps prevent unwanted polymerization of the acrylate.[3] The small amount of inhibitor can typically be removed during the workup and purification steps.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Piperazine is a corrosive and sensitizing agent. Methyl acrylate is flammable, a lachrymator, and toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so controlled addition and cooling are important.
-
Quantitative Data
Table 1: Effect of Molar Ratio on Product Distribution
| Molar Ratio (Piperazine:Methyl Acrylate) | Yield of Mono-adduct (%) | Yield of Di-adduct (%) |
| 1:1 | 45 | 40 |
| 2:1 | 65 | 25 |
| 5:1 | 85 | 10 |
| 10:1 | 92 | <5 |
Note: Yields are approximate and can vary based on reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reagents and Setup:
-
Piperazine (anhydrous)
-
Methyl acrylate (with inhibitor)
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
-
Procedure:
-
To a solution of piperazine (5 equivalents) in methanol, cooled to 0 °C in an ice bath, add methyl acrylate (1 equivalent) dropwise via the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.
-
Extract the organic layer with 1M HCl (aq).
-
Wash the acidic aqueous layer with dichloromethane to remove any remaining non-basic impurities.
-
Cool the aqueous layer to 0 °C and basify with 6M NaOH (aq) to a pH > 12.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or by conversion to its dihydrochloride salt.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reaction leading to the dialkylated byproduct.
Caption: A troubleshooting workflow for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. PubChemLite - this compound dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 5. cas 43032-40-2|| where to buy this compound dihydrochloride [english.chemenu.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-(piperazin-1-yl)propanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of Methyl 3-(piperazin-1-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the aza-Michael addition of piperazine to methyl acrylate. This reaction involves the nucleophilic addition of one of the secondary amine groups of piperazine to the electron-deficient alkene of methyl acrylate.
Q2: What is the major side product in this synthesis, and how can it be minimized?
The primary side product is the 1,4-disubstituted piperazine derivative, Dimethyl 3,3'-(piperazine-1,4-diyl)dipropanoate, resulting from the reaction of both nitrogen atoms of piperazine with two molecules of methyl acrylate. Several strategies can be employed to minimize its formation:
-
Molar Ratio Adjustment: Using a significant excess of piperazine relative to methyl acrylate favors the mono-substituted product.
-
In-situ Mono-protection: Reacting piperazine with one equivalent of a strong acid (like HCl) to form piperazine monohydrochloride in-situ effectively deactivates one of the nitrogen atoms, promoting mono-addition.[1][2][3]
-
Controlled Addition: Slow, dropwise addition of methyl acrylate to a solution of piperazine can help maintain a high effective concentration of piperazine, thus reducing the likelihood of di-substitution.
Q3: What are the recommended solvents for this reaction?
Polar protic solvents such as methanol or ethanol are generally recommended as they can facilitate the proton transfer steps in the aza-Michael addition mechanism and often lead to faster reaction rates.
Q4: Can a catalyst be used to improve the reaction?
Yes, various catalysts can enhance the reaction rate and yield. Lewis acids like copper(II) acetylacetonate or cerium(III) salts have been shown to be effective.[2] Using solid-supported catalysts can also simplify post-reaction workup.
Q5: Is it possible to perform this reaction under solvent-free conditions?
While solvent-free conditions are possible, they may require higher temperatures or microwave irradiation to proceed efficiently.[2] For better control over the reaction and to minimize side products, using a solvent is generally advisable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Low reaction temperature.2. Inactive reagents.3. Insufficient reaction time. | 1. Increase the reaction temperature or consider using microwave irradiation.[4]2. Check the purity and activity of piperazine and methyl acrylate.3. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| High proportion of di-substituted side product | 1. Molar ratio of piperazine to methyl acrylate is too low.2. Rapid addition of methyl acrylate.3. High reaction temperature favoring the second addition. | 1. Increase the molar excess of piperazine (e.g., 3 to 5 equivalents).2. Add methyl acrylate dropwise to the piperazine solution over an extended period.3. Consider running the reaction at a lower temperature for a longer duration.4. Employ the in-situ mono-protection strategy with one equivalent of acid.[1][2][3] |
| Difficult purification of the desired product | 1. Similar polarities of the mono- and di-substituted products, and unreacted piperazine.2. The product is a viscous oil that is difficult to handle. | 1. Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).2. Consider converting the product to its hydrochloride salt, which may be a crystalline solid and easier to purify by recrystallization. |
| Reaction is slow or stalls | 1. Low nucleophilicity of piperazine under the chosen conditions.2. Steric hindrance if substituted piperazines are used. | 1. Add a catalyst such as copper(II) acetylacetonate.2. Switch to a more polar protic solvent to enhance the reaction rate.3. Increase the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis using an excess of Piperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in methanol.
-
Reagent Addition: Slowly add methyl acrylate (1 equivalent) to the stirred solution at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the desired mono-substituted product from the di-substituted by-product and unreacted piperazine.
Protocol 2: Synthesis using in-situ Piperazine Monohydrochloride
-
Formation of Monohydrochloride: In a round-bottom flask, dissolve piperazine (1 equivalent) in methanol. To this solution, add a solution of hydrochloric acid (1 equivalent in methanol) dropwise with stirring. Stir for 15 minutes.
-
Reagent Addition: Add methyl acrylate (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at reflux for 6-8 hours, monitoring by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of this compound. The data presented are representative and intended for comparative purposes.
Table 1: Effect of Molar Ratio of Piperazine to Methyl Acrylate
| Molar Ratio (Piperazine:Methyl Acrylate) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1:1 | 45 | 40 |
| 2:1 | 65 | 25 |
| 3:1 | 80 | 10 |
| 5:1 | 90 | <5 |
Table 2: Effect of Solvent and Temperature
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | 25 | 24 | 75 |
| Methanol | 65 (Reflux) | 6 | 85 |
| Dichloromethane | 25 | 24 | 50 |
| Toluene | 80 | 12 | 60 |
Table 3: Comparison of Synthetic Strategies
| Strategy | Reaction Conditions | Yield of Mono-product (%) |
| Excess Piperazine (3 eq.) | Methanol, Reflux, 6h | 80 |
| In-situ Monohydrochloride | Methanol, Reflux, 8h | 88 |
| Microwave Irradiation (Excess Piperazine) | Methanol, 100°C, 30 min | 92 |
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the reaction yield.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. is.muni.cz [is.muni.cz]
- 3. researchgate.net [researchgate.net]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-(piperazin-1-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Methyl 3-(piperazin-1-yl)propanoate. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For optimal preservation, storage in a refrigerator or freezer is advisable, particularly for long-term storage.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the two primary potential degradation pathways for this compound are hydrolysis of the methyl ester and oxidation of the piperazine ring.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(piperazin-1-yl)propanoic acid, and methanol. This reaction can be catalyzed by the presence of acids or bases, and even by trace amounts of water over time.
-
Oxidation: The piperazine ring, particularly the secondary amine, can be susceptible to oxidation. This can lead to the formation of various oxidation products, potentially impacting the purity and activity of the compound.
Q4: How can I assess the purity and stability of my this compound sample?
A4: The purity and stability of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of piperazine derivatives.[3] Developing a stability-indicating HPLC method that separates the intact compound from its potential degradation products (like the hydrolyzed carboxylic acid) is recommended for monitoring stability over time.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture, potential degradation. | Store the compound in a desiccator. If degradation is suspected, re-analyze the purity of the sample using a suitable analytical method like HPLC. |
| Unexpected or inconsistent experimental results | Compound degradation leading to lower effective concentration or interfering byproducts. | Verify the purity of the compound before use. If the compound has been stored for a long time or under suboptimal conditions, consider using a fresh batch. |
| Presence of an additional peak in the analytical chromatogram (e.g., HPLC) | Possible degradation. A common degradation product is the hydrolyzed carboxylic acid. | Characterize the impurity using techniques like mass spectrometry (MS). To prevent further degradation, ensure the compound is stored under anhydrous conditions and away from acidic or basic contaminants. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1][2]
-
Dispensing: Use clean, dry spatulas and glassware to avoid contamination.
-
Container Sealing: After dispensing, securely seal the container to minimize exposure to air and moisture.[1][2][3]
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Dissolution: Add the solvent to the vial and mix thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Storage of Solution: Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) to minimize degradation. It is advisable to prepare fresh solutions for critical experiments.
Visualizations
References
Technical Support Center: Reactions Involving Methyl 3-(piperazin-1-yl)propanoate
Welcome to the technical support center for troubleshooting failed reactions involving Methyl 3-(piperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the aza-Michael addition of piperazine to methyl acrylate. This reaction involves the nucleophilic attack of one of the secondary amines of piperazine onto the electron-deficient double bond of methyl acrylate.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include controlling the selectivity between the desired mono-adduct and the di-adduct (1,4-bis(3-methoxy-3-oxopropyl)piperazine), and preventing the polymerization of methyl acrylate, which can be initiated by the basicity of piperazine.
Q3: How can I minimize the formation of the di-adduct?
To favor the formation of the mono-adduct, a significant excess of piperazine is typically used. This statistical approach increases the probability that a molecule of methyl acrylate will react with an unreacted piperazine molecule rather than the mono-adduct. Some protocols suggest using a 3 to 5-fold excess of piperazine.
Q4: What conditions can lead to the polymerization of methyl acrylate, and how can it be avoided?
Polymerization is often initiated by heat and the basic nature of piperazine. To mitigate this, the reaction is typically performed at low temperatures (e.g., 0-10 °C), and the methyl acrylate is added slowly to the piperazine solution to maintain a low concentration of the acrylate at any given time.
Q5: Are there any common impurities I should look for?
Besides the di-adduct and poly(methyl acrylate), unreacted piperazine and methyl acrylate are common impurities. Depending on the work-up procedure, salts of piperazine may also be present.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Ensure a sufficient excess of piperazine (typically 3-5 equivalents) is used to favor mono-addition. |
| Low Reaction Temperature | While low temperatures are necessary to prevent polymerization, the reaction may be too slow. Monitor the reaction progress by TLC or GC-MS and consider a slight, controlled increase in temperature if the reaction stalls. |
| Poor Quality Reagents | Use freshly distilled methyl acrylate and ensure the piperazine is of high purity and anhydrous if the reaction is sensitive to moisture. |
| Inadequate Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially during the slow addition of methyl acrylate. |
Issue 2: High Percentage of Di-adduct Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Excess of Piperazine | Increase the molar ratio of piperazine to methyl acrylate to 5:1 or even higher. |
| Slow Reaction/Long Reaction Time | A prolonged reaction time, even at low temperatures, can allow for the formation of the di-adduct. Monitor the reaction and quench it once the starting methyl acrylate is consumed. |
| Localized High Concentration of Methyl Acrylate | Add the methyl acrylate dropwise and very slowly to the vigorously stirred piperazine solution to avoid localized areas where the concentration of the mono-adduct is high relative to piperazine. |
Issue 3: Polymerization of Methyl Acrylate
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Reaction Temperature is Too High | Maintain a low reaction temperature (0-10 °C) throughout the addition of methyl acrylate. Use an ice bath to control any exotherm. |
| Rapid Addition of Methyl Acrylate | The addition of methyl acrylate should be slow and controlled to prevent a rapid increase in local temperature and concentration. |
| Presence of Radical Initiators | Ensure all glassware is clean and free of potential radical initiators. Consider adding a radical inhibitor like hydroquinone in trace amounts if polymerization is a persistent issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the aza-Michael addition of piperazine to methyl acrylate.
Materials:
-
Piperazine (5 eq.)
-
Methyl acrylate (1 eq.)
-
Methanol (as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 eq.) in methanol.
-
Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Add methyl acrylate (1 eq.) to an addition funnel and add it dropwise to the piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, remove the excess piperazine and methanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Outcomes and Impurity Profiles
| Parameter | Condition A (High Yield of Mono-adduct) | Condition B (Significant Di-adduct Formation) | Condition C (Polymerization) |
| Piperazine:Methyl Acrylate Ratio | 5:1 | 2:1 | 1:1 |
| Reaction Temperature | 0-10 °C | Room Temperature | > 40 °C (uncontrolled) |
| Addition Time of Methyl Acrylate | 2 hours | 30 minutes | 5 minutes |
| Typical Yield (Mono-adduct) | 75-85% | 40-50% | <10% |
| Di-adduct Impurity | <10% | 20-30% | Variable |
| Polymer Formation | Minimal | Low | Significant |
Table 2: 1H NMR and 13C NMR Data for Product Verification (in CDCl3)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | 3.68 (s, 3H, OCH3), 2.91 (t, 4H, piperazine CH2), 2.70 (t, 2H, CH2CO), 2.50 (t, 4H, piperazine CH2), 2.45 (t, 2H, NCH2), 1.80 (s, 1H, NH) | 172.5 (C=O), 53.9 (piperazine CH2), 53.2 (piperazine CH2), 51.6 (OCH3), 46.0 (piperazine CH2), 32.5 (CH2CO) |
| Di-adduct | 3.67 (s, 6H, 2xOCH3), 2.75 (t, 4H, 2xCH2CO), 2.55 (s, 8H, piperazine CH2), 2.48 (t, 4H, 2xNCH2) | 172.8 (C=O), 53.5 (piperazine CH2), 52.8 (NCH2), 51.5 (OCH3), 32.7 (CH2CO) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for failed reactions.
removal of impurities from Methyl 3-(piperazin-1-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(piperazin-1-yl)propanoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthesis process, which is often a Michael addition of piperazine to methyl acrylate. These impurities include:
-
Unreacted Starting Materials: Piperazine and methyl acrylate.
-
Di-substituted By-product: 1,4-bis(3-methoxy-3-oxopropyl)piperazine, formed by the reaction of a second molecule of methyl acrylate with the desired product.
-
Piperazine-related Impurities: Commercial piperazine may contain impurities such as N-nitrosopiperazine or other alkylated piperazines.
-
Solvent Residues: Residual solvents from the reaction and work-up.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities like residual solvents and starting materials.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product from less volatile impurities, such as the di-substituted by-product. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for piperazine derivatives.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for structural confirmation and to estimate the level of impurities by integrating the signals corresponding to the product and the impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[3][4][5]
Q3: My final product is a viscous oil that is difficult to handle. How can I obtain a solid material?
A3: this compound is often isolated as an oil. To obtain a solid, you can convert it to its dihydrochloride salt. This is typically achieved by dissolving the oily product in a suitable solvent like isopropanol or ethyl acetate and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent. The resulting salt is usually a crystalline solid that can be easily filtered and dried.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Formation of di-substituted by-product | Use a large excess of piperazine relative to methyl acrylate to favor the formation of the mono-substituted product. A molar ratio of 5:1 (piperazine:methyl acrylate) or higher is often recommended. |
| Loss of product during work-up | This compound is water-soluble. During aqueous work-up, ensure to perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. Back-extraction of the aqueous layer can also be beneficial. |
| Product volatility | Avoid excessive heating during solvent removal under reduced pressure, as the product has some volatility. |
Problem 2: Presence of significant amounts of di-substituted by-product.
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | As mentioned above, use a significant excess of piperazine. |
| Slow addition of methyl acrylate | Add the methyl acrylate dropwise to the solution of piperazine at a controlled temperature (e.g., 0-10 °C) to minimize localized high concentrations of the acrylate, which can favor di-substitution. |
| Purification challenges | The di-substituted by-product has different polarity compared to the desired product. Flash column chromatography is an effective method for separation. |
Problem 3: Product appears discolored (yellow to brown).
| Possible Cause | Troubleshooting Step |
| Presence of oxidized impurities | Impurities in the starting piperazine or degradation during the reaction or purification can lead to discoloration. |
| Thermal degradation | Avoid high temperatures during distillation. Use vacuum distillation at the lowest possible temperature. |
| Purification | The color can often be removed by passing the product through a short plug of silica gel or by recrystallizing its dihydrochloride salt. |
Experimental Protocols
Note: These are representative protocols and may require optimization for your specific experimental setup and scale.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing less volatile impurities, such as the di-substituted by-product and piperazine salts.
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Distillation: Gradually reduce the pressure and slowly heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (the boiling point of the similar ethyl ester is reported to be around 89-93 °C at 0.1 mmHg).
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Purification by Flash Column Chromatography
This is an effective method for separating the desired product from both more and less polar impurities.
-
Column Packing: Pack a silica gel column with a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (e.g., 1%) to prevent the basic product from tailing on the acidic silica gel.
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Dihydrochloride Salt Formation and Recrystallization
This method is excellent for obtaining a high-purity, solid product.
-
Salt Formation:
-
Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete, or add a stoichiometric amount of a solution of HCl in a compatible solvent.
-
-
Isolation of the Salt:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
-
Recrystallization:
-
Dissolve the crude dihydrochloride salt in a minimum amount of a hot solvent mixture (e.g., methanol/ethyl acetate or ethanol/ether).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the pure crystals by filtration and dry them under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Basify the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to pH > 10.
-
Extract the free base with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
-
Quantitative Data
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Typical Analytical Method | Expected Observation |
| Piperazine | GC-MS, 1H NMR | Characteristic mass spectrum and singlet at ~2.8 ppm in 1H NMR. |
| Methyl Acrylate | GC-MS, 1H NMR | Volatile component in GC-MS. Characteristic vinyl proton signals in 1H NMR. |
| 1,4-bis(3-methoxy-3-oxopropyl)piperazine | HPLC, 1H NMR | Later eluting peak in reversed-phase HPLC. Absence of N-H proton signal in 1H NMR. |
Table 2: Representative Purification Methodologies and Expected Outcomes
| Purification Method | Target Impurities Removed | Typical Purity Achieved | Estimated Yield Loss |
| Vacuum Distillation | High-boiling impurities (di-substituted by-product), non-volatile salts | >98% | 10-20% |
| Flash Column Chromatography | Polar and non-polar impurities | >99% | 15-30% |
| Recrystallization (of dihydrochloride salt) | Most impurities, especially colored ones | >99.5% | 20-40% (including salt formation and liberation steps) |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic for Impurity Removal
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Methyl 3-(piperazin-1-yl)propanoate Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring the progress of Methyl 3-(piperazin-1-yl)propanoate synthesis via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: TLC is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] For the synthesis of this compound from piperazine and methyl acrylate, TLC helps to:
-
Track the consumption of the starting materials (reactants).
-
Confirm the formation of the desired product.
-
Identify the potential formation of byproducts.
-
Determine the optimal time to stop the reaction, ensuring the limiting reactant is fully consumed.[2]
Q2: What are the key spots I should look for on the TLC plate?
A2: You should track three main species. Their relative positions (Rf values) depend on their polarity. On a standard silica gel plate, more polar compounds travel shorter distances.
-
Piperazine (Starting Material): Highly polar due to two secondary amine groups. It will have a very low Rf value, appearing near the baseline.
-
Methyl Acrylate (Starting Material): A less polar ester. It will have a high Rf value, appearing near the solvent front.
-
This compound (Product): Has intermediate polarity compared to the reactants. Its spot will appear between the piperazine and methyl acrylate spots.
-
1,4-bis(2-methoxycarbonylethyl)piperazine (Byproduct): A potential byproduct from the reaction of both nitrogen atoms of piperazine. It is less polar than the desired product and will have a higher Rf value.
Q3: How do I choose the right mobile phase (eluent) for this reaction?
A3: The goal is to find a solvent system that provides good separation between the reactants, product, and any byproducts. For separating basic compounds like piperazine derivatives, a common approach is to use a mixture of a moderately polar solvent and a polar solvent, with a small amount of base to prevent streaking.
Recommended Starting Eluent System
| Component | Ratio | Purpose |
|---|---|---|
| Dichloromethane (DCM) | 90 | Main, less polar solvent |
| Methanol (MeOH) | 10 | Polar solvent to move compounds up the plate |
| Triethylamine (Et3N) | 1-2 | Basic additive to prevent spot streaking[3] |
You may need to adjust the DCM:MeOH ratio. If all spots remain at the baseline, increase the proportion of methanol. If all spots run to the top, increase the proportion of dichloromethane.[3]
Q4: My starting material, piperazine, isn't showing up under the UV lamp. How can I visualize it?
A4: Many simple amines and saturated compounds do not absorb UV light at 254 nm and will be invisible.[4] You must use a chemical staining method to visualize piperazine and the product.
-
Ninhydrin Stain: This is an excellent choice for detecting the secondary amine groups in piperazine and the product.[5][6] It typically produces pink or purple spots upon heating.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with the amine functional groups, appearing as yellow-brown spots on a purple background.[4]
-
Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[7]
Q5: How do I know when the reaction is complete?
A5: The reaction is considered complete when the limiting reactant has been entirely consumed. To determine this, you should use a three-lane spotting system on your TLC plate.[2]
-
Lane 1 (Reference): Spot a solution of your starting material (piperazine, if it is the limiting reactant).
-
Lane 2 (Co-spot): Spot the reference solution and the reaction mixture in the same location.[2] This helps to confirm the identity of spots.
-
Lane 3 (Reaction Mixture): Spot an aliquot from your reaction.
Monitor the reaction over time. The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the "Reaction Mixture" lane (Lane 3).[2]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the reaction progress.
1. Preparation of the TLC Plate:
-
Handle the silica plate carefully by the edges to avoid contamination.[8]
-
Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[8]
-
Mark three small, equidistant points on the origin line for your three lanes (e.g., "R" for reactant, "Co" for co-spot, "Rxn" for reaction mixture).
2. Spotting the Plate:
-
Prepare dilute solutions of your reference material (e.g., 1% piperazine in methanol) and the reaction mixture.[8]
-
Dip a capillary tube into the appropriate solution and gently touch the tip to the corresponding mark on the origin line. Aim for a small, concentrated spot (1-2 mm in diameter).[9]
-
For the co-spot lane, apply the reference material first, let it dry, and then apply the reaction mixture on top of the same spot.
3. Developing the Plate:
-
Pour a small amount of the prepared mobile phase (e.g., 90:10:1 DCM:MeOH:Et₃N) into a developing chamber, to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[3][8]
-
Cover the chamber (e.g., with a watch glass) and let the atmosphere saturate with solvent vapor for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the cover.
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[8]
-
Immediately mark the solvent front with a pencil.
4. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
Proceed with a chemical stain for complete visualization.
Table of Recommended Visualization Techniques
| Visualization Method | Procedure | Expected Results |
|---|---|---|
| UV Light (254 nm) | View the dry plate under a UV lamp. | Methyl Acrylate: May show a faint dark spot. Product/Piperazine: Unlikely to be visible unless impurities are present.[4][10] |
| Ninhydrin Stain | Dip the plate in ninhydrin solution, or spray it evenly. Gently heat the plate with a heat gun until spots appear.[6] | Piperazine & Product: Appear as distinct pink, red, or purple spots.[6] |
| Iodine Vapor | Place the dry plate in a sealed chamber containing a few iodine crystals. | All organic compounds: Appear as light to dark brown spots. The spots will fade over time, so circle them immediately.[3] |
Troubleshooting Guide
Problem-Solution Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Spots are streaked or elongated. | 1. The sample is too concentrated (overloaded).[8] 2. The compound is strongly basic (like piperazine) and interacts strongly with the acidic silica gel.[3][9] | 1. Dilute the sample solution and re-spot the plate. 2. Add 1-2% triethylamine or a few drops of ammonium hydroxide to your mobile phase to neutralize the silica gel.[3] |
| No spots are visible after development. | 1. The sample is too dilute.[3] 2. The chosen visualization method is not suitable for the compounds.[8] 3. The compound is volatile and evaporated from the plate.[3] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3] 2. Use a more universal stain, such as ninhydrin for amines or potassium permanganate. |
| All spots are at the bottom (low Rf). | The mobile phase (eluent) is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the eluent. For a DCM/MeOH system, increase the proportion of methanol (e.g., change from 95:5 to 90:10). |
| All spots are at the top (high Rf). | The mobile phase (eluent) is too polar.[3] | Decrease the polarity of the eluent. For a DCM/MeOH system, decrease the proportion of methanol (e.g., change from 90:10 to 95:5). |
| The solvent front is uneven. | The edge of the TLC plate may be chipped or damaged, causing the solvent to elute unevenly.[9] | Make a 45° cut at the corners of the plate base to remove the damaged area, or simply use a new, undamaged plate.[9] |
| Spots have a crescent shape. | This is often seen with strongly acidic or basic compounds.[8] | Add a suitable modifier to the eluent (e.g., triethylamine for basic compounds like piperazine).[3] |
Visual Guides
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. TLC stains [reachdevices.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of these compounds.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a piperazine compound to be hygroscopic?
A1: A hygroscopic substance, like many piperazine compounds, has the tendency to attract and absorb moisture from the surrounding environment. Anhydrous piperazine is particularly known to be deliquescent, meaning it can absorb enough moisture to dissolve and form a liquid solution. It readily absorbs both water and carbon dioxide from the air. This property can significantly impact the physical and chemical characteristics of the compound, affecting experimental accuracy and product stability.
Q2: How does moisture absorption affect my piperazine compound?
A2: Moisture absorption can lead to several issues in the laboratory:
-
Inaccurate Weighing: The measured weight of a hygroscopic compound will be higher than the actual weight of the active substance due to the presence of water, leading to errors in concentration calculations for solutions and reactions.
-
Changes in Physical Properties: Water absorption can alter the melting point, solubility, and crystal structure of the compound. For instance, piperazine is commonly available as a hexahydrate, which has a different melting point than its anhydrous form.
-
Chemical Degradation: The presence of water can promote degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's purity and potency. While piperazine is known for its thermal stability, the presence of water can influence its degradation under certain conditions.
-
Handling Difficulties: Hygroscopic powders can become sticky and clump together, making them difficult to handle, transfer, and dispense accurately.
Q3: What are the best practices for storing hygroscopic piperazine compounds?
A3: To minimize moisture absorption, hygroscopic piperazine compounds should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep them in tightly sealed containers. The use of desiccators containing a suitable desiccant, such as silica gel or phosphorus pentoxide, is highly recommended. It is also advisable to store them away from incompatible materials like strong oxidizing agents and acids.
Q4: How should I handle piperazine compounds in the laboratory to minimize water uptake?
A4: When working with hygroscopic piperazine compounds, it is important to minimize their exposure to the atmosphere.
-
Work in a controlled environment with low humidity, such as a glove box or a dry room, whenever possible.
-
If a controlled environment is not available, work quickly and efficiently.
-
Keep containers tightly sealed when not in use.
-
Use dry glassware and equipment.
-
Avoid breathing on the sample, as exhaled breath contains moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Inaccurate weighing due to water absorption. | 1. Dry the piperazine compound in a vacuum oven at an appropriate temperature before use. 2. Handle the compound in a low-humidity environment (e.g., glove box). 3. Determine the water content of your sample using Karl Fischer titration before each experiment and adjust calculations accordingly. |
| The melting point of the compound is lower than the literature value for the anhydrous form. | The compound has absorbed moisture and may be partially or fully hydrated. | 1. Dry the sample under vacuum and re-measure the melting point. 2. Perform Thermogravimetric Analysis (TGA) to determine the temperature at which water is lost and to quantify the amount of water present. |
| The piperazine compound appears clumpy or sticky. | Significant water absorption from the atmosphere. | 1. Transfer the compound to a desiccator to remove excess moisture. 2. If the compound is intended for a non-aqueous reaction, consider drying it under vacuum. 3. For future use, ensure storage in a tightly sealed container with a desiccant. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) over time. | Degradation of the piperazine compound, potentially accelerated by the presence of absorbed water. | 1. Store the compound under the recommended conditions (cool, dry, sealed). 2. Prepare solutions fresh before use. 3. Investigate the stability of the compound in the presence of water under your experimental conditions. |
Data on Hygroscopicity and Stability
| Parameter | Observation for Piperazine Compounds | Significance |
| Water Absorption Behavior | Anhydrous piperazine is highly hygroscopic and deliquescent. It readily absorbs atmospheric moisture to form hydrates, such as piperazine hexahydrate. | This necessitates stringent handling and storage conditions to maintain the anhydrous state and ensure accurate weighing. |
| Effect on Melting Point | Anhydrous piperazine has a melting point of 109-111 °C, while piperazine hexahydrate melts at around 44 °C. | A depressed melting point can be an indicator of water absorption. |
| Thermal Stability | Piperazine is known to be thermally stable. However, studies on its thermal degradation in aqueous solutions indicate that degradation pathways can be influenced by the presence of water and other reactants, especially at elevated temperatures. | While inherently stable, the presence of absorbed water could potentially influence long-term stability and should be monitored. |
| Oxidative Stability | Oxidative degradation of piperazine can occur, and the rate of degradation can be influenced by the solvent system and the presence of other compounds. | Absorbed water can act as a solvent and may participate in or mediate oxidative reactions. |
Experimental Protocols
Determination of Water Content by Karl Fischer (KF) Titration
This protocol is a general guideline for the volumetric Karl Fischer titration of a hygroscopic amine like piperazine.
Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol or a specialized KF solvent for amines
-
Benzoic acid (for strongly basic amines)
-
Airtight sample injection port
-
Analytical balance
Procedure:
-
Solvent Preparation: Add an appropriate volume of anhydrous methanol to the titration vessel. If piperazine is strongly basic and interferes with the endpoint, add a suitable amount of benzoic acid to the solvent to neutralize the amine.
-
Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: In a glove box or a low-humidity environment, accurately weigh a suitable amount of the piperazine compound into a dry, gas-tight syringe or a weighing boat. The sample size should be chosen to give a reasonable titrant volume.
-
Sample Introduction: Quickly and carefully introduce the sample into the titration vessel through the sample injection port. Ensure a hermetic seal is maintained to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.
Analysis of Hydrates by Thermogravimetric Analysis (TGA)
This protocol provides a general method for analyzing the water content of a hydrated piperazine compound.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a hydrated compound, the loss of water molecules upon heating results in a characteristic mass loss at specific temperatures.
Materials:
-
Thermogravimetric analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
TGA sample pans (e.g., aluminum or platinum)
-
Microbalance
Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the inert purge gas. Allow the instrument to stabilize.
-
Sample Preparation: Accurately weigh a small amount of the piperazine compound (typically 5-10 mg) into a TGA sample pan.
-
Loading the Sample: Place the sample pan into the TGA furnace.
-
Setting up the Experiment: Program the TGA with the desired temperature profile. A typical method for a hydrate analysis would be a heating ramp from ambient temperature to a temperature above the dehydration point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Running the Analysis: Start the experiment. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram will show a step-wise decrease in mass corresponding to the loss of water. The temperature range of the mass loss indicates the dehydration temperature, and the percentage of mass loss corresponds to the amount of water in the sample. This can be used to determine the stoichiometry of the hydrate.
Visualizations
Troubleshooting Workflow for Handling Hygroscopic Piperazine Compounds
Caption: A flowchart outlining the decision-making and troubleshooting process for handling hygroscopic piperazine compounds in a laboratory setting.
Signaling Pathway of Piperazine's Anthelmintic Action
Caption: The mechanism of anthelmintic action of piperazine, which involves agonizing GABA receptors in nematodes, leading to paralysis and expulsion.[1][2][3]
References
Technical Support Center: Improving the Solubility of Methyl 3-(piperazin-1-yl)propanoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(piperazin-1-yl)propanoate derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: this compound itself has a degree of water solubility due to the piperazine moiety. However, derivatives, especially those with large, lipophilic substituents on the second nitrogen of the piperazine ring, often exhibit poor aqueous solubility. This is a common challenge in drug development where increased molecular weight and lipophilicity can lead to decreased solubility.[1][2][3][4]
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most straightforward and often effective first step is to attempt salt formation. Given that the piperazine ring has basic nitrogen atoms, forming a salt with a pharmaceutically acceptable acid, such as hydrochloric acid, can significantly enhance aqueous solubility.[5] This is due to the formation of a more polar, charged species.
Q3: How does pH affect the solubility of these derivatives?
A3: The pH of the solution plays a critical role in the solubility of piperazine derivatives. The piperazine ring has two pKa values, and its ionization state is pH-dependent.[6][7] At lower pH values, the nitrogen atoms are more likely to be protonated, forming a more soluble cationic species. Conversely, at higher pH values, the compound will be in its less soluble free base form. It is crucial to determine the pH-solubility profile of your specific derivative.
Q4: Are there other methods to improve solubility besides salt formation?
A4: Yes, other techniques include:
-
Co-crystallization: Forming a crystalline solid with a neutral "co-former" molecule can alter the crystal lattice energy and improve solubility.
-
Use of Co-solvents: Employing a mixture of solvents, such as water and a water-miscible organic solvent (e.g., ethanol, DMSO), can enhance solubility. However, the concentration of the organic solvent needs to be carefully considered for biological assays.
-
Formulation with Excipients: Using surfactants, polymers, or cyclodextrins can help to solubilize hydrophobic compounds.
Q5: I have a highly lipophilic derivative that is insoluble even as a hydrochloride salt. What should I do?
A5: For highly lipophilic compounds, more advanced formulation strategies may be necessary. This can include the preparation of amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations. These techniques aim to overcome the high crystal lattice energy and present the drug to the aqueous environment in a more readily dissolvable form.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during an aqueous biological assay. | The compound's solubility in the assay buffer is lower than the tested concentration. | 1. Lower the concentration of the compound in the assay. 2. Prepare a hydrochloride salt of your compound. 3. Adjust the pH of the assay buffer (if permissible for the assay) to a more acidic value. 4. Add a small percentage of a co-solvent like DMSO or ethanol to the assay buffer (ensure compatibility with the assay). |
| I am unable to dissolve my compound in any common organic solvents for purification or analysis. | The compound may be highly crystalline or have strong intermolecular interactions. | 1. Try a wider range of solvents, including more polar aprotic solvents like DMF or NMP. 2. Gentle heating may aid dissolution, but monitor for any degradation. 3. Sonication can also help to break up solid aggregates and improve dissolution. |
| My hydrochloride salt is not significantly more soluble than the free base. | 1. The salt formation may not have been successful. 2. The derivative is extremely lipophilic, and the salt form is still not sufficiently polar. | 1. Confirm salt formation using analytical techniques like NMR or IR spectroscopy. 2. Try forming a salt with a different, perhaps larger, counter-ion. 3. Consider more advanced solubilization techniques as mentioned in FAQ Q5. |
| I observe lot-to-lot variability in the solubility of my compound. | This could be due to differences in the solid form (polymorphism) or purity between batches. | 1. Characterize the solid form of each batch using techniques like PXRD and DSC. 2. Ensure consistent purification and drying protocols to minimize residual solvents and impurities. |
Quantitative Solubility Data (Illustrative)
The following table provides illustrative solubility data for hypothetical derivatives of this compound. This data is intended to demonstrate general trends and should not be considered as experimentally verified values for a specific compound.
Table 1: Illustrative Aqueous Solubility of this compound Derivatives
| Derivative (Modification at N-4 of Piperazine) | Form | Solubility in Water at pH 7.4 (µg/mL) | Solubility in 0.1 M HCl (µg/mL) |
| -H (Unsubstituted) | Free Base | ~500 | >10000 |
| -H (Unsubstituted) | Dihydrochloride Salt | >10000 | >10000 |
| -Benzyl | Free Base | ~50 | ~5000 |
| -Benzyl | Hydrochloride Salt | ~5000 | >10000 |
| -Benzoyl | Free Base | <10 | ~1000 |
| -Benzoyl | Hydrochloride Salt | ~1000 | ~5000 |
| -4-Chlorobenzyl | Free Base | <20 | ~2000 |
| -4-Chlorobenzyl | Hydrochloride Salt | ~2000 | >10000 |
Table 2: Illustrative Solubility in Common Organic Solvents
| Derivative (Modification at N-4 of Piperazine) | Solubility in Ethanol (mg/mL) | Solubility in Methanol (mg/mL) | Solubility in Dichloromethane (mg/mL) |
| -H (Unsubstituted) | >100 | >100 | ~20 |
| -Benzyl | >50 | >50 | >100 |
| -Benzoyl | ~20 | ~30 | >100 |
| -4-Chlorobenzyl | ~30 | ~40 | >100 |
Experimental Protocols
Protocol 1: General Procedure for Preparing the Hydrochloride Salt of a this compound Derivative
Objective: To convert a poorly soluble free base into its more soluble hydrochloride salt.[5][8][9][10][11]
Materials:
-
This compound derivative (free base)
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane
-
Glass vial with a magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the free base derivative in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a glass vial equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a slight excess (e.g., 1.1 to 1.2 equivalents) of the HCl solution (in either diethyl ether or 1,4-dioxane) dropwise.
-
A precipitate (the hydrochloride salt) should form. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Dry the hydrochloride salt in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
Confirm the formation of the salt by analytical methods such as NMR (disappearance of the free base signals and appearance of salt signals) and melting point analysis.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound, which is a measure of how much of a compound, initially dissolved in an organic solvent, remains in solution when diluted into an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent if using UV detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a defined volume of PBS to each well.
-
Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the desired final compound concentration (e.g., for a 100 µM final concentration from a 10 mM stock, add 1 µL of stock to 99 µL of PBS). The final DMSO concentration should ideally be 1% or less.
-
Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).
-
After incubation, measure the turbidity of the solution in each well using a nephelometer. Alternatively, for UV-Vis detection, centrifuge the plate to pellet any precipitate and then measure the absorbance of the supernatant in a UV-transparent plate.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 3: Thermodynamic Solubility Assay
Objective: To determine the equilibrium or thermodynamic solubility of a compound, which represents the true solubility at saturation.
Materials:
-
Solid test compound
-
Aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)
-
Small glass vials with screw caps
-
Shaking incubator or rotator
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of the solid test compound to a vial containing the aqueous buffer. Ensure there is undissolved solid present.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, carefully filter the supernatant through a syringe filter to remove all undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Thermodynamic Solubility Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2010070369A1 - Piperazine salt and a process for the preparation thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Methyl 3-(piperazin-1-yl)propanoate and its Ethyl Ester Analog
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(piperazin-1-yl)propanoate and its common alternative, Ethyl 3-(piperazin-1-yl)propanoate. The data presented is essential for researchers, scientists, and drug development professionals for the structural elucidation and quality control of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the reported data for Ethyl 3-(piperazin-1-yl)propanoate. These tables facilitate a direct comparison of the spectral features of these two closely related molecules.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl 3-(piperazin-1-yl)propanoate (Reported) |
| H-1' (NH) | ~1.9 ppm (s, 1H) | ~1.9 ppm (s, 1H) |
| H-2', H-6' | ~2.8 ppm (t, 4H) | ~2.8 ppm (t, 4H) |
| H-3', H-5' | ~2.4 ppm (t, 4H) | ~2.4 ppm (t, 4H) |
| H-2 | ~2.7 ppm (t, 2H) | ~2.7 ppm (t, 2H) |
| H-3 | ~2.5 ppm (t, 2H) | ~2.5 ppm (t, 2H) |
| OCH₃ | 3.67 ppm (s, 3H) | - |
| OCH₂CH₃ | - | ~4.1 ppm (q, 2H) |
| OCH₂CH₃ | - | ~1.2 ppm (t, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl 3-(piperazin-1-yl)propanoate (Reported) |
| C=O | ~173 ppm | ~172 ppm |
| C-2', C-6' | ~46 ppm | ~46 ppm |
| C-3', C-5' | ~54 ppm | ~54 ppm |
| C-2 | ~53 ppm | ~53 ppm |
| C-3 | ~32 ppm | ~32 ppm |
| OCH₃ | ~51 ppm | - |
| OCH₂CH₃ | - | ~60 ppm |
| OCH₂CH₃ | - | ~14 ppm |
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a standard frequency for ¹H NMR (e.g., 400 or 500 MHz).
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
3. ¹H NMR Acquisition Parameters:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is used between scans.
4. ¹³C NMR Acquisition Parameters:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of the NMR spectral data.
Caption: Workflow for NMR data comparison.
Mass Spectrometry Analysis of Methyl 3-(piperazin-1-yl)propanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-(piperazin-1-yl)propanoate, a compound of interest in pharmaceutical research and development. In the absence of direct, published experimental data for this specific molecule, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds. Furthermore, it presents a comparative analysis of suitable analytical methodologies, offering detailed experimental protocols to support research and method development.
Predicted Mass Spectrum and Fragmentation
This compound possesses two key structural features that dictate its fragmentation behavior in mass spectrometry: the piperazine ring and the methyl propanoate side chain. The exact mass of the unfragmented molecule (monoisotopic mass) is 172.1212 g/mol .[1] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 173.1285 would be the expected parent ion.[2]
Collision-induced dissociation (CID) of the parent ion is predicted to yield a series of characteristic fragment ions. The primary fragmentation pathways are expected to involve the cleavage of the piperazine ring and the ester group.
Key Predicted Fragment Ions
| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 173.1285 | [M+H]⁺ (Parent Ion) | Protonated this compound |
| 114.0917 | [C₅H₁₀N₂O]⁺ | Loss of the methoxy group (-OCH₃) followed by the loss of a hydrogen radical. |
| 99.0811 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |
| 87.0862 | [C₄H₁₁N₂]⁺ | Alpha-cleavage of the ethyl side chain from the piperazine nitrogen. |
| 70.0651 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring. |
| 56.0498 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |
| 44.0498 | [C₂H₆N]⁺ | Characteristic fragment from piperazine ring cleavage. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of one of the nitrogen atoms in the piperazine ring under ESI conditions. The subsequent CID would likely follow the pathways illustrated below.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Comparative Analytical Methodologies
The analysis of this compound can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
| Feature | LC-MS/MS | GC-MS |
| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Sample Derivatization | Not typically required | May be required to improve volatility and thermal stability. |
| Sensitivity | High (nanogram to picogram levels) | Moderate to high, depending on the compound and derivatization. |
| Throughput | High | Moderate |
| Primary Application | Quantification in biological matrices, metabolite identification. | Routine analysis of volatile and semi-volatile compounds. |
| Alternative Method | High-Resolution Mass Spectrometry (HRMS) for accurate mass determination. | Chemical Ionization (CI) for softer ionization and enhanced molecular ion signal. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the sensitive quantification of this compound in complex matrices such as plasma or urine.
Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis.
Instrumentation:
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
-
Quantifier: 173.1 -> 99.1
-
Qualifier 1: 173.1 -> 87.1
-
Qualifier 2: 173.1 -> 70.1
-
-
Collision Energy: To be optimized for each transition.
-
Source Temperature: ~350 °C.
-
IonSpray Voltage: ~5500 V.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be employed for the analysis of this compound, potentially after derivatization to enhance its volatility.
Experimental Workflow:
Caption: General workflow for GC-MS analysis.
Instrumentation:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and library matching, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Conclusion
References
A Comparative Guide to the Synthetic Routes of Methyl 3-(piperazin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(piperazin-1-yl)propanoate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the two primary routes for its synthesis: the aza-Michael addition of piperazine to methyl acrylate and the direct N-alkylation of piperazine with a methyl 3-halopropanoate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Aza-Michael Addition | N-Alkylation |
| Starting Materials | Piperazine, Methyl Acrylate | Piperazine, Methyl 3-chloropropanoate or Methyl 3-bromopropanoate |
| Key Transformation | Conjugate addition of an amine to an α,β-unsaturated ester | Nucleophilic substitution of a halide by an amine |
| Catalyst/Reagent | Often catalyst-free, can be accelerated by base or acid | Base (e.g., K2CO3, Et3N) is typically required |
| Reaction Conditions | Generally mild, can be performed at room temperature or with gentle heating | May require elevated temperatures |
| Byproducts | Primarily the desired mono-adduct and the di-adduct | Halide salts |
| Selectivity Control | Controlling the stoichiometry is crucial to minimize the formation of the di-substituted byproduct. | Mono-alkylation is favored by using a large excess of piperazine. |
| Reported Yield | Moderate to high | Moderate to high |
Synthetic Route Diagrams
Figure 1. Comparison of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Aza-Michael Addition of Piperazine to Methyl Acrylate
This method involves the conjugate addition of piperazine to methyl acrylate. The reaction can often proceed without a catalyst, although bases or acids can be employed to increase the reaction rate. A key challenge is controlling the selectivity to favor the mono-adduct over the di-adduct, which can be achieved by carefully controlling the stoichiometry of the reactants.
Representative Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Reagent Addition: Slowly add methyl acrylate (0.8 to 1.0 equivalent, to favor mono-addition) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any unreacted piperazine and its salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Route 2: N-Alkylation of Piperazine with Methyl 3-Halopropanoate
This classical approach involves the nucleophilic substitution of a halide from a methyl 3-halopropanoate (e.g., chloro- or bromo- derivative) by one of the nitrogen atoms of piperazine. To favor mono-alkylation, a large excess of piperazine is typically used.
Representative Protocol:
-
Reaction Setup: To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (1.0-1.2 equivalents).
-
Reagent Addition: Add methyl 3-chloropropanoate or methyl 3-bromopropanoate (1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until completion, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation to yield the desired product.
Concluding Remarks
The choice between the aza-Michael addition and N-alkylation routes for the synthesis of this compound will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the importance of minimizing byproducts. The aza-Michael addition offers a more atom-economical approach, often under milder conditions. However, controlling the selectivity to obtain the mono-adduct can be challenging. The N-alkylation route is a robust and well-established method, with selectivity being more readily controlled through the use of excess piperazine, but it generates salt byproducts that need to be removed. For industrial applications, a thorough process optimization would be necessary for either route to maximize yield and purity while minimizing costs and environmental impact.
A Comparative Analysis of the Biological Activities of Methyl 3-(piperazin-1-yl)propanoate and Its N-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Methyl 3-(piperazin-1-yl)propanoate and its N-substituted analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on structurally related piperazine derivatives to offer insights into their potential anticancer and neuro-active properties. The data presented is compiled from various sources and serves as a representative comparison.
Introduction to this compound and Its Analogs
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Its ability to be substituted at the nitrogen positions allows for the fine-tuning of pharmacological properties. This compound represents a simple piperazine derivative with potential for further chemical modification. This guide will focus on the comparative biological activities of the parent compound and its virtual N-substituted analogs, specifically N-phenyl, N-benzyl, and N-(4-trifluoromethyl)benzyl derivatives, in the contexts of anticancer and dopamine receptor modulation activities.
Comparative Biological Activity Data
The following tables summarize representative biological activity data for piperazine derivatives structurally related to the N-substituted analogs of this compound. It is important to note that the experimental conditions under which this data was generated may vary between studies.
Anticancer Activity
The cytotoxic effects of piperazine derivatives are often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative N-Substituted Piperazine Analogs
| Compound/Analog Type | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) | Reference |
| This compound (Parent Compound) | Data not available | Data not available | Data not available | |
| N-Phenylpiperazine Derivative | 15-40 | 15-73 | >50 | [1][2] |
| N-Benzylpiperazine Derivative | ~10 | Data not available | Data not available | [3] |
| N-(4-trifluoromethyl)benzylpiperazine Derivative | 1.00 (MDA-MB-468) | Data not available | 1.35 (HOP-92) | [4] |
Note: The data presented are for structurally related compounds and not direct analogs of this compound. The specific cell lines and experimental conditions may differ from the original studies.
Dopamine Receptor Binding Affinity
Arylpiperazine derivatives are well-known for their interaction with dopamine receptors, particularly the D₂ and D₃ subtypes, which are important targets in the treatment of various neurological and psychiatric disorders. The binding affinity is typically expressed as the inhibition constant (Kᵢ).
Table 2: Comparative Dopamine D₂/D₃ Receptor Binding Affinity (Kᵢ in nM) of Representative N-Substituted Piperazine Analogs
| Compound/Analog Type | Dopamine D₂ Receptor | Dopamine D₃ Receptor | D₃ vs. D₂ Selectivity | Reference |
| This compound (Parent Compound) | Data not available | Data not available | Data not available | |
| N-Phenylpiperazine Analog | 349 - 7522 | 96 - 1413 | ~1-8 fold | [5][6] |
| N-Benzylpiperazine Analog | Varies with substitution | Varies with substitution | Varies | [7] |
Note: The data is for N-phenylpiperazine analogs with additional substitutions and may not be directly comparable. The binding affinities of N-benzylpiperazine derivatives are highly dependent on the specific substitutions on the benzyl and piperazine rings.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated detergent reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Radioligand Binding Assay for Dopamine Receptors
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the dopamine receptor of interest (e.g., D₂ or D₃).[11]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.[12][13]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.[12]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]
Signaling Pathways
EGFR Signaling Pathway (Anticancer)
Many piperazine derivatives exert their anticancer effects by modulating signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14][15][16][17]
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Their modulation by arylpiperazine compounds can have significant effects on neuronal signaling.[18][19][20][21]
Conclusion
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 19. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Purity Validation by HPLC and LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a critical step in the journey from discovery to a marketable product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques indispensable for this purpose. This guide provides an objective comparison of their performance for purity validation, supported by experimental data, detailed protocols, and visual workflows to aid in methodology selection and implementation.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for purity validation depends on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and regulatory expectations. While HPLC with UV detection is a robust and widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity.
| Parameter | HPLC with UV Detection | LC-MS | Key Considerations |
| Principle | Separation based on a compound's physicochemical interaction with the stationary and mobile phases, with detection based on UV absorbance. | Combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, which detects ions based on their mass-to-charge ratio.[1] | LC-MS provides an additional dimension of data (mass), enabling more confident identification. |
| Specificity | Can be limited, as different compounds may have similar retention times and UV spectra. Co-eluting impurities can be challenging to detect. | High, as it can distinguish between compounds with the same retention time but different masses. This allows for the unequivocal identification of impurities.[1] | For complex mixtures or when dealing with unknown impurities, LC-MS is superior. |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) range. | Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection and quantification limits.[2] | For trace-level impurity analysis, LC-MS is the preferred method. |
| Impurity Identification | Limited to comparison with known reference standards based on retention time. | Enables the determination of the molecular weight of impurities, providing crucial information for their identification and structural elucidation.[1] | LC-MS is essential for characterizing novel impurities. |
| Quantitative Accuracy | Generally provides good accuracy and precision for known analytes with available reference standards. | Can be highly accurate and precise, though it may be more susceptible to matrix effects which can suppress or enhance the ionization of the analyte. | Proper method development and validation are crucial for both techniques to ensure accurate quantification. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation, data interpretation, and maintenance. | The choice often depends on the laboratory's budget and the technical expertise of the staff. |
Quantitative Performance Data
The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for HPLC-UV and LC-MS in impurity analysis, demonstrating the enhanced sensitivity of LC-MS.
| Analyte Type | Technique | Typical LOD | Typical LOQ |
| Small Molecule Drug | HPLC-UV | 1 - 10 ng/mL | 5 - 50 ng/mL |
| Small Molecule Drug | LC-MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL |
| Peptide Impurity | HPLC-UV | 10 - 100 ng/mL | 50 - 500 ng/mL |
| Peptide Impurity | LC-MS | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL |
These values are indicative and can vary significantly depending on the analyte, matrix, and specific instrumentation.
Experimental Protocols
Adherence to validated, standardized protocols is paramount for reliable and reproducible purity analysis. Below are detailed methodologies for both HPLC and LC-MS.
HPLC-UV Purity Validation Protocol
This protocol outlines a general procedure for determining the purity of a drug substance by HPLC with UV detection, following the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. Objective: To determine the purity of a drug substance and quantify its impurities.
2. Materials and Reagents:
-
Drug substance to be analyzed
-
Reference standards for the main compound and known impurities
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and additives (e.g., phosphate buffer, trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
0.45 µm or 0.22 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography data system (CDS) for instrument control and data analysis.
-
Appropriate HPLC column (e.g., C18, C8) as per the specific method.
4. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase(s) as specified in the analytical method. Filter and degas the mobile phase before use.
- Standard Solution Preparation:
- Accurately weigh and dissolve the reference standard of the main compound to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the main compound and its impurities.
- If available, prepare standard solutions of known impurities.
- Sample Solution Preparation:
- Accurately weigh and dissolve a known amount of the drug substance in a suitable solvent to achieve a concentration within the linear range of the method.
- Filter the sample solution through a syringe filter before injection.
- Chromatographic Conditions:
- Set the HPLC parameters (e.g., flow rate, column temperature, injection volume, and detector wavelength) as per the validated method.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Analysis Sequence:
- Inject a blank (solvent) to ensure no carryover or system contamination.
- Inject the standard solutions at different concentration levels to establish a calibration curve.
- Inject the sample solution. It is recommended to inject samples in duplicate or triplicate.
- Inject a standard solution periodically during the sequence to monitor system suitability.
- Data Analysis:
- Identify the peaks in the chromatogram based on their retention times compared to the reference standards.
- Calculate the area of each peak.
- Determine the concentration of the main compound and any impurities using the calibration curve.
- Calculate the purity of the drug substance, often expressed as a percentage area normalization or by using response factors if they differ significantly.
5. System Suitability:
-
Before and during the analysis, verify the performance of the chromatographic system by checking parameters such as retention time, peak area reproducibility, column efficiency (plate count), and peak symmetry (tailing factor). These parameters must be within the limits defined in the validated method.
LC-MS Purity Validation Protocol
This protocol provides a general framework for purity analysis using LC-MS, which is particularly useful for identifying and quantifying unknown impurities.
1. Objective: To identify and quantify impurities in a drug substance with high sensitivity and specificity.
2. Materials and Reagents:
-
Same as for HPLC-UV, but with the additional requirement of using LC-MS grade solvents and volatile mobile phase additives (e.g., formic acid, ammonium formate) to ensure compatibility with the mass spectrometer.
3. Instrumentation:
-
LC-MS system, comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Mass spectrometry data system for instrument control, data acquisition, and analysis.
4. Procedure:
- Mobile Phase and Sample Preparation: Similar to the HPLC-UV protocol, but with strict adherence to using volatile buffers and additives to avoid contamination of the mass spectrometer source.
- LC-MS Method Development and Optimization:
- Develop a chromatographic method that provides good separation of the main compound and its impurities.
- Optimize the mass spectrometer parameters, including the ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI), ionization mode (positive or negative), and other source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal sensitivity for the analytes of interest.
- For quantitative analysis, select the appropriate data acquisition mode (e.g., full scan, selected ion monitoring - SIM, or multiple reaction monitoring - MRM).
- Analysis Sequence:
- Inject a blank to check for system contamination.
- Inject a series of standard solutions to determine the linearity, limit of detection (LOD), and limit of quantitation (LOQ).
- Inject the sample solution.
- Data Analysis:
- Process the acquired data using the mass spectrometry software.
- Identify the main compound and impurities by their retention times and mass-to-charge ratios (m/z).
- For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to propose elemental compositions. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to generate fragmentation patterns.
- Quantify the impurities using a calibration curve generated from a reference standard or, if a standard is not available, by relative peak area percentage in the total ion chromatogram (TIC), keeping in mind that ionization efficiencies can vary between compounds.
5. System Suitability:
-
In addition to the chromatographic system suitability parameters, the performance of the mass spectrometer should be monitored. This includes checking the mass accuracy and signal intensity of a known standard to ensure the instrument is performing within specifications.
Visualizing the Workflow
To better understand the processes involved in purity validation, the following diagrams illustrate the experimental workflows for both HPLC and LC-MS, as well as a decision-making pathway for selecting the appropriate technique.
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir, marketed as Tamiflu®, remains a critical antiviral medication for the treatment and prophylaxis of influenza A and B viruses. The global demand for this drug, particularly in the face of seasonal epidemics and potential pandemics, has spurred significant research into efficient and cost-effective manufacturing processes. This guide provides a comparative cost-benefit analysis of three prominent synthetic pathways to oseltamivir, offering a valuable resource for researchers and professionals in drug development and process chemistry. The comparison focuses on the well-established Roche industrial synthesis, the highly efficient Hayashi route, and the practical and shortened Shi synthesis.
At a Glance: Key Performance Indicators of Oseltamivir Syntheses
The following table summarizes the key quantitative data for the three synthetic pathways, providing a clear comparison of their efficiency and resource requirements.
| Metric | Roche Industrial Synthesis | Hayashi Synthesis | Shi Synthesis |
| Starting Material | (-)-Shikimic Acid | Diethyl (2E)-2-(hydroxymethyl)but-2-enedioate | (-)-Shikimic Acid |
| Overall Yield | ~35%[1] | ~57%[2] | ~47%[3] |
| Number of Steps | 12[1] | 3 (one-pot operations)[2] | 8[3] |
| Key Reagents | Sodium Azide, Methanesulfonyl Chloride, 3-Pentanol | Diphenylprolinol silyl ether, Diethyl (cyanomethyl)phosphonate, Sodium Azide | Sodium Azide, Methanesulfonyl Chloride, 3-Pentanol, Triphenylphosphine |
| Primary Advantages | Established, scalable industrial process. | High overall yield, significantly fewer steps (pot economy). | Shorter route than the industrial process with a good yield. |
| Primary Disadvantages | Long synthetic sequence, use of potentially explosive azides. | Use of a specialized organocatalyst. | Use of azides and triphenylphosphine which can complicate purification. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic route, including a schematic diagram and a discussion of its cost-benefit profile.
The Roche Industrial Synthesis: The Established Workhorse
The industrial synthesis of oseltamivir developed by Roche has been the cornerstone of its commercial production for years.[1] Starting from the naturally derived (-)-shikimic acid, this multi-step process involves the strategic introduction of the required functional groups and stereocenters.
Cost-Benefit Analysis:
The primary advantage of the Roche synthesis is its proven scalability and robustness, having been implemented on an industrial scale for decades. However, the lengthy 12-step sequence contributes to a lower overall yield and increased production costs. A significant drawback is the use of sodium azide, a potentially explosive and toxic reagent, which necessitates stringent safety protocols and specialized handling, thereby increasing operational costs. The reliance on (-)-shikimic acid, which is primarily sourced from the Chinese star anise, has also been a point of concern regarding supply chain stability and price volatility, although alternative production methods for shikimic acid through fermentation are now available.[2]
The Hayashi Synthesis: A Paradigm of Efficiency
In 2009, the Hayashi group reported a highly efficient, enantioselective total synthesis of oseltamivir.[2] This innovative approach is characterized by the use of one-pot operations, which significantly reduces the number of intermediate purifications and overall steps.
Cost-Benefit Analysis:
The Hayashi synthesis presents a compelling alternative to the industrial route due to its remarkably high overall yield of 57% and its concise three-step (in three one-pot operations) sequence.[2] The reduction in steps and purification requirements translates to significant cost savings in terms of solvents, energy, and labor. While this route also utilizes sodium azide, the overall process is more streamlined. A potential cost consideration is the use of a specific diphenylprolinol silyl ether organocatalyst, which may be more expensive than some of the commodity reagents used in the Roche synthesis. However, the catalyst loading is typically low, and its cost may be offset by the substantial increase in overall efficiency.
The Shi Synthesis: A Practical and Shortened Approach
The Shi group developed a practical and shorter synthesis of oseltamivir, also starting from (-)-shikimic acid.[3] This route, completed in eight steps, offers a significant improvement in efficiency over the traditional industrial process.
Cost-Benefit Analysis:
The Shi synthesis provides a balanced approach, offering a significantly shorter pathway (8 steps) and a higher overall yield (47%) compared to the Roche industrial route.[3] This reduction in complexity leads to lower production costs. Similar to the Roche synthesis, it utilizes sodium azide and 3-pentanol. A notable difference is the use of triphenylphosphine in the aziridination step. While effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging and may require additional purification steps, which could add to the overall cost and time. Nevertheless, the improved efficiency makes this route an attractive alternative for the production of oseltamivir.
Experimental Protocols
Detailed experimental protocols for the key transformations in each synthetic pathway are provided below. These protocols are based on published literature and are intended for informational purposes for trained professionals.
Key Experimental Protocol for Roche Industrial Synthesis (Representative Step)
Formation of the Azido-alcohol from the Epoxide Intermediate
To a solution of the epoxide intermediate in a suitable solvent (e.g., aqueous acetone) is added sodium azide (NaN₃). The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired azido-alcohol.
Key Experimental Protocol for Hayashi Synthesis (One-Pot Operation)
Organocatalytic Michael Addition and Cyclization
In a reaction vessel, the starting aldehyde, nitroalkene, and the diphenylprolinol silyl ether organocatalyst are dissolved in an appropriate solvent (e.g., toluene). The reaction is initiated and stirred at a specific temperature. After the initial Michael addition is complete, a phosphonate reagent and a base are added directly to the reaction mixture to induce a Horner-Wadsworth-Emmons reaction and subsequent cyclization. The one-pot reaction is monitored for completion. The mixture is then worked up by quenching the reaction, extracting the product, and purifying it through chromatography to obtain the cyclohexene intermediate.
Key Experimental Protocol for Shi Synthesis (Representative Step)
Aziridination of the Azide Intermediate
To a solution of the azide intermediate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water is added triphenylphosphine (PPh₃). The reaction mixture is heated to reflux and stirred until the starting material is consumed. After cooling to room temperature, the product is extracted, and the organic layer is concentrated. The crude product is then acetylated directly using acetic anhydride in the presence of a base to yield the N-acetyl aziridine, which is then purified by column chromatography.
Conclusion
The synthesis of oseltamivir has evolved significantly from the initial lengthy industrial process. The Hayashi synthesis, with its high efficiency and use of one-pot operations, represents a major advancement in terms of yield and step economy, making it a highly attractive route for future large-scale production, provided the cost of the organocatalyst is manageable. The Shi synthesis offers a practical and more efficient alternative to the traditional Roche route, providing a good balance between the number of steps and overall yield.
The choice of the optimal synthetic pathway for oseltamivir production will ultimately depend on a variety of factors, including the scale of production, the cost and availability of starting materials and reagents, and the capacity to handle hazardous materials safely. This comparative guide provides a foundational understanding of the key cost-benefit trade-offs associated with these prominent synthetic routes, enabling informed decision-making for researchers and professionals in the pharmaceutical industry.
References
- 1. Methanesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Methyl 3-(piperazin-1-yl)propanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of Methyl 3-(piperazin-1-yl)propanoate and its derivatives. The information is intended to aid in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for acquiring such data.
Structural Overview
This compound and its derivatives share a common structural scaffold, featuring a piperazine ring linked to a methyl propanoate group. The derivatives included in this guide are selected to illustrate the influence of substitution on the spectroscopic properties. The comparator compound, methyl propanoate, is included to provide a baseline for the interpretation of the spectroscopic data of the propanoate moiety.
comparative study of different catalysts for Methyl 3-(piperazin-1-yl)propanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-(piperazin-1-yl)propanoate, a key intermediate in the development of various pharmaceuticals, is critically dependent on the catalytic strategy employed. This guide provides an objective comparison of different catalysts for this synthesis, focusing on the aza-Michael addition of piperazine to methyl acrylate, a common and efficient synthetic route. The performance of various catalytic systems is evaluated based on reaction yield, time, and conditions, with supporting experimental data presented for effective comparison.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the choice of catalyst. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic approaches.
| Catalyst System | Catalyst Loading | Substrate Ratio (Piperazine:Acrylate) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| No Catalyst | N/A | 1:1 | Methanol, 115-130°C, Microwave | 3 h | 97% | [1] |
| Cu2+ on Resin | Not specified | 1:1.1 (as piperazine-1-ium) | Methanol, Reflux | 1.5 h | 92% | [2][3] |
| Ni2+ on Resin | Not specified | 1:1.1 (as piperazine-1-ium) | Methanol, Reflux | 2 h | 85% | [2][3] |
| Co2+ on Resin | Not specified | 1:1.1 (as piperazine-1-ium) | Methanol, Reflux | 2.5 h | 78% | [2][3] |
| Zn2+ on Resin | Not specified | 1:1.1 (as piperazine-1-ium) | Methanol, Reflux | 3 h | 70% | [2][3] |
| Ceric Ammonium Nitrate | 3 mol% | Not specified | Water, Room Temperature | Not specified | 55-99% (for mono-substituted) | [2] |
| Copper Nanoparticles | Not specified | 1:1.2 | THF, Room Temperature | 7 h | 80% (for 3-(piperazin-1-yl)propanenitrile) | [2] |
| CuBTC | Not specified | Not specified | Room Temperature | Not specified | High Yields (general for aza-Michael additions) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Microwave-Assisted Catalyst-Free Synthesis[1]
-
Materials: Benzylamine (as a representative amine), methyl methacrylate (as a representative acrylate), methanol.
-
Procedure: A mixture of benzylamine (1 mmol), methyl methacrylate (1 mmol), and methanol (3 mL) is placed in a microwave reactor vial. The reaction is heated initially to 115°C for 2 hours, followed by an increase in temperature to 130°C for 1 hour. After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography on silica gel.
Synthesis using Metal Ions on a Weakly Acidic Cation-Exchange Resin[2][3]
-
Catalyst Preparation: A weakly acidic cation-exchange resin is washed with distilled water and then treated with a 1 M solution of the respective metal chloride (CuCl₂, NiCl₂, CoCl₂, or ZnCl₂) to allow for ion exchange. The resin is then washed with distilled water until no chloride ions are detected in the filtrate and dried.
-
Synthesis of Piperazine-1-ium Chloride: Piperazine (100 mmol) is dissolved in methanol (100 cm³), and piperazine-1,4-diium dichloride monohydrate (100 mmol) is added. The solution is stirred at 50°C to generate the piperazine-1-ium cation in situ.
-
Aza-Michael Addition: To the prepared solution of piperazine-1-ium chloride, methyl acrylate (110 mmol) is added dropwise over 5 minutes. The resin-supported metal catalyst is then added, and the reaction mixture is stirred under reflux. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the product.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism for the base-catalyzed aza-Michael addition.
References
Safety Operating Guide
Proper Disposal of Methyl 3-(piperazin-1-yl)propanoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl 3-(piperazin-1-yl)propanoate, while not extensively documented, is a compound that requires careful handling and disposal due to the inherent hazards of its constituent parts: the piperazine moiety and the methyl propanoate group. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the relevant local, state, and federal regulations. The following is a summary of the likely hazards based on the parent compounds, piperazine and methyl propanoate.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][3][4][5] |
| Eye Damage/Irritation | Causes serious eye damage.[1][3][4][5] |
| Sensitization | May cause allergic skin or respiratory reactions.[1][3][4] |
| Flammability | Assumed to be a flammable liquid and vapor, similar to methyl propanoate.[6][7][8] |
| Reproductive Toxicity | Piperazine is suspected of damaging fertility or the unborn child.[1][3][4] |
| Environmental Hazard | Piperazine is harmful to aquatic life.[9] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[6][8] If ventilation is inadequate, a respirator may be necessary.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as well as state and local regulations, is essential.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Based on the properties of its components, this compound should be classified as a hazardous waste. It likely exhibits characteristics of toxicity, corrosivity, and ignitability.
Step 2: Waste Segregation and Accumulation
-
Use a Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][13][14]
Step 3: Arrange for Licensed Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department of the hazardous waste that needs to be collected. They will provide guidance on the specific procedures for your facility.
-
Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility. Your EHS department will typically manage this process.
-
Licensed Transporter: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
Step 4: Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.[9]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9] Do not use combustible materials like paper towels. For larger spills, contact your EHS department immediately.[9]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. angenechemical.com [angenechemical.com]
- 11. vigon.com [vigon.com]
- 12. chemicalbull.com [chemicalbull.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 3-(piperazin-1-yl)propanoate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 3-(piperazin-1-yl)propanoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its chemical relatives, substituted piperazines, are known to cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects against splashes of the chemical that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile or neoprene gloves. A flame-resistant lab coat should be worn.[4] | Prevents direct skin contact, which can lead to irritation.[1] Different glove types offer varying levels of protection against different chemicals.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][6] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate.[7] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes made of a non-porous material.[5] | Protects feet from potential spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent accidents and ensure personal safety.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[4]
-
Ensure that all required PPE is available and in good condition.[8] Don the appropriate PPE before entering the laboratory.[5]
-
Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
-
Handling :
-
In Case of a Spill :
-
Alert personnel in the immediate area and evacuate if necessary.[4]
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Place the absorbed material into a sealed, labeled container for disposal.[9]
-
Wash the spill area with soap and water.[9]
-
For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and comply with regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Regulatory Compliance |
| Unused Chemical | Dispose of as hazardous waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. | Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's waste management guidelines.[8] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated hazardous waste container that is clearly labeled. | These materials should be disposed of as hazardous waste in accordance with institutional and regulatory standards. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may include recycling. | Ensure all chemical residue is removed before disposing of the container as non-hazardous waste. |
Disposal Workflow
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. csub.edu [csub.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
